Amcinafal
Description
Properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-6,6-diethyl-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO6/c1-5-24(6-2)32-21-12-18-17-8-7-15-11-16(29)9-10-22(15,3)25(17,27)19(30)13-23(18,4)26(21,33-24)20(31)14-28/h9-11,17-19,21,28,30H,5-8,12-14H2,1-4H3/t17-,18-,19-,21+,22-,23-,25-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZFBGIRFCHKOE-LFZVSNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3924-70-7 | |
| Record name | Amcinafal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3924-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amcinafal [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003924707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amcinafal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.362 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMCINAFAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68LRV63XNE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amcinafal: A Technical Overview of a Synthetic Corticosteroid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinafal (also known as triamcinolone pentanonide or by its developmental code name, SQ-15102) is a synthetic glucocorticoid corticosteroid that was developed but never commercially marketed.[1] As a member of the corticosteroid family, it was designed to exert anti-inflammatory effects. This document provides a technical overview of this compound, summarizing its chemical structure, physicochemical properties, and its classification within the broader context of steroidal anti-inflammatory agents. Due to its status as an unmarketed compound, publicly available data on detailed experimental protocols and specific biological pathways are limited.
Chemical Identity and Structure
This compound is chemically designated as 9α-Fluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with 3-pentanone.[1] Its structure is derived from the pregnane steroid nucleus, characteristic of glucocorticoids.
The IUPAC name for this compound is (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-8,8-Diethyl-4b-fluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1][2]dioxol-2-one.[1]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| Molecular Formula | C26H35FO6 | |
| Molar Mass | 462.558 g·mol−1 | |
| CAS Number | 3924-70-7 | |
| Charge | 0 | |
| Stereocenter Count | 8 | |
| Defined Stereocenters | 8/8 | |
| E/Z Centers | 0 |
Experimental Protocols
Biological Context and Presumed Mechanism of Action
As a glucocorticoid, this compound is classified as a steroidal anti-inflammatory agent. The mechanism of action for this class of drugs is well-established and involves the modulation of gene expression through interaction with the glucocorticoid receptor (GR). Although specific signaling pathway data for this compound is unavailable, its action can be logically inferred from its structural class.
The diagram below illustrates the general signaling pathway for a glucocorticoid, which would be the presumed mechanism for this compound.
Caption: Presumed signaling pathway of this compound as a glucocorticoid.
The diagram illustrates the logical flow from this compound binding to the glucocorticoid receptor, leading to the modulation of gene transcription and the subsequent anti-inflammatory cellular response.
Conclusion
This compound is a synthetic corticosteroid whose development did not proceed to market. Its chemical structure and physicochemical properties are well-documented. While specific experimental data for this compound is scarce, its classification as a glucocorticoid allows for a clear inference of its intended biological function and mechanism of action, which would be consistent with other drugs in its class. This technical overview provides a consolidated source of the available information on this compound for research and drug development professionals.
References
An In-depth Technical Guide on the Core Mechanism of Action of Amcinafal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinafal (triamcinolone pentanonide) is a synthetic glucocorticoid corticosteroid that exerts its effects through a well-defined mechanism of action centered on the glucocorticoid receptor (GR).[1] Although this compound was never commercially marketed, its pharmacological activity is understood through the established principles of glucocorticoid action. This guide delineates the molecular pathways engaged by this compound, provides a comparative analysis of quantitative data for structurally related compounds, details relevant experimental protocols, and visualizes the core signaling cascades. Due to the limited availability of specific quantitative data for this compound, this report incorporates data from the closely related and well-studied compound, triamcinolone acetonide, for comparative purposes.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
As a member of the glucocorticoid class of steroids, the primary mechanism of action for this compound is its function as an agonist for the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs) and other chaperones.
Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the GR. This binding event induces a conformational change in the receptor, leading to the dissociation of the HSP complex. The activated this compound-GR complex then translocates to the nucleus, where it modulates the transcription of target genes through two principal mechanisms: transactivation and transrepression .
Transactivation: Upregulation of Anti-Inflammatory Genes
In the nucleus, homodimers of the this compound-GR complex bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding initiates the recruitment of coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.
Transrepression: Downregulation of Pro-Inflammatory Genes
A significant component of the anti-inflammatory effect of glucocorticoids is mediated by transrepression. The this compound-GR complex, acting as a monomer, can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This inhibition is achieved through direct protein-protein interactions, which prevent these transcription factors from binding to their respective DNA response elements and activating the transcription of pro-inflammatory genes, such as those encoding cytokines, chemokines, and adhesion molecules.
Quantitative Data Presentation
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Binding Affinity (IC50, nM) | Reference Compound | Cell/Tissue Source |
| This compound (Triamcinolone Pentanonide) | Data Not Available | - | - |
| Triamcinolone Acetonide | 1.78 | Dexamethasone | Microglia |
| Dexamethasone | - | - | - |
IC50 values represent the concentration of the drug that displaces 50% of a radiolabeled ligand from the glucocorticoid receptor.
Table 2: In Vitro Anti-Inflammatory Potency (NF-κB Inhibition)
| Compound | IC50 for NO Release Inhibition (nM) | Cell Line |
| This compound (Triamcinolone Pentanonide) | Data Not Available | - |
| Triamcinolone Acetonide | 1.78 | Microglia |
| Amcinonide | 3.38 | Microglia |
IC50 values represent the concentration of the drug that causes a 50% inhibition of nitric oxide (NO) release, a marker of inflammation.[2]
Signaling Pathways
The signaling pathways modulated by this compound are central to its anti-inflammatory and immunosuppressive effects. These are depicted in the following diagrams.
Caption: Transactivation pathway of this compound.
Caption: Transrepression pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of glucocorticoids like this compound.
Glucocorticoid Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor.
Methodology:
-
Preparation of GR-containing cytosol: Rat liver or other suitable tissue is homogenized in a buffer containing protease inhibitors. The homogenate is then centrifuged at high speed to obtain a cytosolic fraction rich in GR.
-
Radioligand Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone or [³H]triamcinolone acetonide) is incubated with the cytosolic preparation.
-
Competition: The incubation is performed in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
GRE-Mediated Transactivation Reporter Gene Assay
Objective: To measure the ability of a test compound to activate gene transcription through the GRE.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or A549) is transiently transfected with two plasmids:
-
An expression vector for the human glucocorticoid receptor.
-
A reporter plasmid containing a GRE sequence upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (this compound) or a reference agonist (e.g., dexamethasone).
-
Cell Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of the compound.
NF-κB Transrepression Assay
Objective: To assess the ability of a test compound to inhibit NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293 or A549) are co-transfected with:
-
An expression vector for the p65 subunit of NF-κB.
-
A reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene.
-
An expression vector for the glucocorticoid receptor.
-
-
Inflammatory Stimulus and Compound Treatment: The cells are pre-treated with increasing concentrations of the test compound (this compound) and then stimulated with a pro-inflammatory agent that activates NF-κB, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).
-
Cell Lysis and Reporter Assay: Following stimulation, the cells are lysed, and the reporter gene activity is measured.
-
Data Analysis: The inhibitory effect of the test compound on the stimulated reporter gene expression is quantified, and the IC50 value (the concentration that causes 50% inhibition) is determined.
Experimental Workflows
The logical flow of experiments to characterize the mechanism of action of a glucocorticoid is outlined below.
Caption: Workflow for characterizing this compound's mechanism of action.
Conclusion
This compound, as a synthetic glucocorticoid, is presumed to exert its anti-inflammatory and immunosuppressive effects through the classical glucocorticoid receptor-mediated mechanism. This involves binding to the cytosolic GR, nuclear translocation, and subsequent modulation of gene expression via transactivation and transrepression. While specific quantitative data for this compound remains elusive, the provided comparative data for triamcinolone acetonide and the detailed experimental protocols offer a robust framework for its characterization. Further investigation is warranted to precisely quantify the binding affinity and functional potency of this compound to fully elucidate its pharmacological profile.
References
The Discovery and Synthesis of Amcinafal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinafal, also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid developed under the code name SQ-15102. As a member of the fluorinated corticosteroid family, this compound was designed to exhibit potent anti-inflammatory properties. While it was never commercially marketed, its discovery and the exploration of its synthesis route represent a significant area of research in the development of topical and systemic anti-inflammatory agents. This technical guide provides a comprehensive overview of the available information on the discovery, synthesis, and biological activity of this compound and its closely related analogs, with a focus on the core scientific principles and experimental methodologies.
Discovery and Rationale
The development of this compound emerged from the broader scientific effort to synthesize novel corticosteroids with improved therapeutic indices. The primary goal was to create compounds with high topical or local anti-inflammatory activity and minimal systemic side effects. The core structure of this compound is based on triamcinolone, a potent glucocorticoid. The key structural modification in this compound is the formation of a cyclic 16,17-acetal with 3-pentanone. This modification, creating the pentanonide side chain, was intended to modulate the molecule's lipophilicity and receptor binding characteristics, potentially enhancing its local activity and altering its metabolic profile.
Synthesis of this compound
General Synthetic Scheme
The synthesis of this compound would involve a two-step process starting from Triamcinolone:
-
Synthesis of Triamcinolone: Triamcinolone itself is synthesized from hydrocortisone acetate through a multi-step process involving microbial dehydrogenation and chemical modifications to introduce the 9α-fluoro and 16α-hydroxyl groups[1].
-
Formation of the Pentanonide Acetal: The crucial step in the synthesis of this compound is the acid-catalyzed reaction of the 16α,17α-diol of triamcinolone with 3-pentanone. This reaction forms the cyclic acetal, also known as a pentanonide.
Experimental Protocol: Synthesis of a Triamcinolone Acetal (General Procedure)
This protocol is based on the general synthesis of triamcinolone acetals and can be adapted for the synthesis of this compound.
Materials:
-
Triamcinolone
-
3-Pentanone (diethyl ketone)
-
Anhydrous Dioxane (or other suitable aprotic solvent)
-
Perchloric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for purification (e.g., acetone, methanol)
Procedure:
-
A suspension of triamcinolone in anhydrous dioxane is prepared in a reaction vessel equipped with a stirrer and a means to control temperature.
-
A catalytic amount of perchloric acid is added to the suspension.
-
An excess of 3-pentanone is then added to the reaction mixture.
-
The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the perchloric acid.
-
The product is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., acetone-hexane) to yield pure this compound.
Biological Activity and Mechanism of Action
As a glucocorticoid, this compound is presumed to exert its anti-inflammatory effects through its interaction with the glucocorticoid receptor (GR).
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid like this compound to the cytosolic GR triggers a cascade of molecular events:
-
Ligand Binding: this compound diffuses across the cell membrane and binds to the ligand-binding domain of the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs).
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs.
-
Dimerization and Nuclear Translocation: The activated GR monomers dimerize and translocate into the nucleus.
-
Gene Regulation: In the nucleus, the GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription.
-
Anti-inflammatory Effects: The primary anti-inflammatory effects of glucocorticoids are mediated by the transrepression of pro-inflammatory genes (e.g., those encoding for cytokines, chemokines, and adhesion molecules) and the transactivation of anti-inflammatory genes.
Diagram: Glucocorticoid Receptor Signaling Pathway
References
Amcinafal: A Technical Overview of a Corticosteroid Never Marketed
For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide addresses the available information on the solubility and stability of amcinafal. Despite extensive investigation, specific quantitative data for this compound remains largely unavailable in the public domain, likely due to its status as a synthetic glucocorticoid that was never commercially marketed.[1] This guide, therefore, provides a comprehensive overview based on related compounds and general principles of pharmaceutical science, alongside standardized methodologies for determining such properties.
This compound, also known by its developmental code name SQ-15102 and as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid.[1] Its chemical formula is C26H35FO6 and it has a molar mass of 462.558 g·mol−1.[2] While specific experimental data on its solubility and stability are not publicly documented, inferences can be drawn from the broader class of corticosteroids and the closely related compound, triamcinolone.
Understanding Glucocorticoid Action
As a synthetic glucocorticoid, this compound's presumed mechanism of action would be consistent with other corticosteroids. These drugs exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. The resulting drug-receptor complex then translocates to the nucleus, where it modulates gene expression. This can involve both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Caption: General signaling pathway of glucocorticoids.
Solubility Profile
While specific quantitative solubility data for this compound is unavailable, the solubility of the related compound triamcinolone provides some insight. Triamcinolone is practically insoluble in water, sparingly soluble in alcohol and methanol, and soluble in chloroform. Given this compound's structure as a pentanonide derivative of triamcinolone, it is expected to have low aqueous solubility and be more soluble in organic solvents.
Table 1: Inferred Solubility Profile of this compound
| Solvent | Expected Solubility | Rationale |
| Water | Very Low / Insoluble | Based on the insolubility of triamcinolone and the lipophilic nature of the pentanonide group. |
| Ethanol | Sparingly to Freely Soluble | Corticosteroids often exhibit solubility in alcohols. |
| Methanol | Sparingly to Freely Soluble | Similar to ethanol, this is a common solvent for corticosteroids. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic solvent for dissolving a wide range of organic compounds. |
| Chloroform | Soluble | Triamcinolone is soluble in chloroform, suggesting this compound would be as well. |
Stability Considerations
The stability of a drug substance like this compound is critical for its formulation, storage, and therapeutic efficacy. Stability testing involves subjecting the compound to various environmental conditions to determine its shelf-life and identify potential degradation products.
Table 2: Key Stability Aspects for Corticosteroids
| Condition | Potential Impact | Recommended Mitigation |
| Temperature | Accelerated degradation at higher temperatures. | Store at controlled room temperature, away from heat sources. |
| Light | Photodegradation can occur, leading to loss of potency. | Protect from light by using opaque or amber containers. |
| Humidity | Hydrolysis can be a degradation pathway for ester-containing compounds. | Store in a dry environment with desiccants if necessary. |
| pH | Susceptible to degradation in highly acidic or alkaline conditions. | Formulate in buffered solutions at an optimal pH. |
| Oxidation | The steroid nucleus can be susceptible to oxidation. | Use of antioxidants in the formulation and packaging under an inert atmosphere. |
Experimental Protocols for Determining Solubility and Stability
For researchers aiming to characterize this compound or similar compounds, the following standardized experimental workflows are recommended.
Solubility Determination Workflow
Caption: A typical experimental workflow for determining the solubility of a compound.
Detailed Methodology for Solubility Determination:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, buffer at various pH values) in a sealed container.
-
Equilibration: The containers are agitated at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.
Stability Testing Workflow
Caption: A generalized workflow for conducting stability studies on a drug substance.
Detailed Methodology for Stability Testing:
-
Sample Preparation: this compound, either as a pure substance or in a formulated product, is prepared and packaged in appropriate containers.
-
Stress Conditions: Samples are stored under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH). Photostability is assessed by exposing samples to a controlled light source.
-
Time Points: Samples are withdrawn at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: At each time point, samples are analyzed for:
-
Assay: To determine the remaining concentration of the active pharmaceutical ingredient (API).
-
Degradation Products: To identify and quantify any impurities that have formed.
-
Physical Properties: To observe any changes in appearance, color, pH (for solutions), and dissolution (for solid dosage forms).
-
-
Data Analysis: The data is analyzed to determine the degradation rate and to establish a retest period or shelf-life for the drug substance or product.
Conclusion
While specific, publicly available quantitative data on the solubility and stability of this compound is lacking, this guide provides a framework for understanding its likely physicochemical properties based on its chemical class. For researchers and drug development professionals, the provided experimental workflows offer a robust starting point for the in-house determination of these critical parameters, which are essential for any further development of this and other novel chemical entities.
References
Unveiling the Molecular Landscape of Amcinafal: A Technical Guide to Its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinafal (developmental code name SQ-15102), also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid that, despite its development, was never brought to market.[1][2] As a member of the glucocorticoid class, its mechanism of action is predicated on the well-established pharmacology of these potent anti-inflammatory and immunomodulatory agents. This technical guide consolidates the available information on this compound and extrapolates its biological targets and pathways based on the broader understanding of glucocorticoid signaling. Due to the limited specific data on this compound, this document leverages information from the closely related and well-studied glucocorticoid, triamcinolone acetonide, to provide a comprehensive overview for research and drug development professionals.
Primary Biological Target: The Glucocorticoid Receptor (GR)
The principal biological target for this compound, like all glucocorticoids, is the glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily and is ubiquitously expressed throughout the body.[3] It possesses a modular structure comprising an N-terminal domain (NTD), a DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD).[4]
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) and immunophilins.[3] The binding of a glucocorticoid ligand, such as this compound, to the LBD induces a conformational change in the receptor. This change facilitates the dissociation of the chaperone proteins and exposes a nuclear localization signal, leading to the translocation of the activated GR into the nucleus.
Signaling Pathways Modulated by this compound
Once in the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms, primarily resulting in anti-inflammatory and immunosuppressive effects. These mechanisms can be broadly categorized as transactivation and transrepression.
Transactivation: Upregulation of Anti-Inflammatory Genes
As a homodimer, the this compound-GR complex can bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the recruitment of coactivator proteins and the transcriptional machinery, resulting in the increased expression of anti-inflammatory proteins. One of the key genes upregulated by glucocorticoids is that encoding the IL-1 receptor antagonist.
Transrepression: Downregulation of Pro-Inflammatory Genes
A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to their ability to repress the expression of pro-inflammatory genes. This is primarily achieved through protein-protein interactions with other transcription factors, a process known as transrepression. The this compound-GR complex can physically interact with and inhibit the activity of key pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference prevents these factors from binding to their respective DNA response elements and driving the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Glucocorticoids are known to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key mediators of the inflammatory response.
Non-Genomic Effects
In addition to the genomic effects that involve gene transcription, glucocorticoids can also exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound GR or through interactions with other signaling pathways in the cytoplasm. While less characterized, these rapid actions may contribute to the overall therapeutic profile of glucocorticoids.
Quantitative Data
| Parameter | Compound | Value | Cell/System | Reference |
| Receptor Binding Affinity | Triamcinolone Acetonide | Higher than dexamethasone | Rat skeletal muscle | |
| Receptor Half-life (in presence of ligand) | Triamcinolone Acetonide | 9.5 +/- 0.3 h | GH1 cells | |
| Receptor Half-life (without ligand) | Triamcinolone Acetonide | 19 +/- 1.9 h | GH1 cells | |
| Receptor Synthesis Rate | Triamcinolone Acetonide | 9.7 +/- 0.3 fmol/100 micrograms of DNA/h | GH1 cells | |
| Steady-state Receptor Level (with 10 nM ligand) | Triamcinolone Acetonide | 130 +/- 14 fmol/100 micrograms of DNA | GH1 cells | |
| Steady-state Receptor Level (without ligand) | Triamcinolone Acetonide | 260 +/- 19 fmol/100 micrograms of DNA | GH1 cells |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, the following are standard methodologies used to characterize the biological activity of glucocorticoids.
Glucocorticoid Receptor Binding Assay
This assay is used to determine the affinity of a compound for the glucocorticoid receptor. A typical protocol involves:
-
Preparation of Cytosol: Homogenize rat liver or other GR-rich tissue in a suitable buffer and centrifuge to obtain a cytosolic fraction containing the GR.
-
Competitive Binding: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]dexamethasone) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or gel filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki).
Transactivation/Transrepression Reporter Gene Assay
This assay measures the ability of a glucocorticoid to activate or repress gene transcription through the GR.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect them with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of either GREs (for transactivation) or a promoter regulated by NF-κB or AP-1 (for transrepression).
-
Compound Treatment: Treat the transfected cells with varying concentrations of the test glucocorticoid. For transrepression assays, stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the pro-inflammatory pathway.
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Data Analysis: Plot the reporter activity against the compound concentration to determine the EC50 (for transactivation) or IC50 (for transrepression).
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Workflow for a glucocorticoid receptor binding assay.
Caption: Workflow for a transrepression reporter gene assay.
Conclusion
This compound, as a synthetic glucocorticoid, is presumed to exert its biological effects through the classical glucocorticoid signaling pathway. Its primary target is the glucocorticoid receptor, and its mechanism of action involves the modulation of gene expression to produce potent anti-inflammatory and immunosuppressive outcomes. While specific data on this compound remains limited due to its unmarketed status, the extensive knowledge of the glucocorticoid class provides a robust framework for understanding its potential pharmacological profile. The experimental protocols and pathways described herein offer a foundational guide for researchers and drug development professionals interested in further investigating this and other related compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Improved Glucocorticoid Receptor Ligands: Fantastic Beasts, but How to Find Them? [frontiersin.org]
In Vitro and In Vivo Studies of Amcinafal: A Technical Overview
Disclaimer: Initial research indicates that "Amcinafal" (also known as triamcinolone pentanonide, developmental code name SQ-15102) is a synthetic glucocorticoid corticosteroid that was never brought to market. Consequently, a significant body of published in vitro and in vivo research for this specific compound is unavailable. To fulfill the structural and content requirements of the user's request, this guide will focus on a closely related and extensively studied compound, Triamcinolone Acetonide . This document will serve as a detailed template, showcasing the desired data presentation, experimental protocols, and visualizations, which can be adapted should more information on this compound become available.
Introduction
Triamcinolone acetonide is a potent synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1] It is a derivative of triamcinolone and is approximately eight times as potent as prednisone.[2] Utilized in a variety of formulations, including topical creams, ointments, injections, and nasal sprays, it is employed in the management of a wide range of inflammatory conditions such as eczema, psoriasis, arthritis, and allergic rhinitis.[2][3] This technical guide provides a comprehensive overview of the in vitro and in vivo studies that have elucidated the pharmacological profile of Triamcinolone Acetonide.
Mechanism of Action
Triamcinolone acetonide exerts its effects by binding to cytoplasmic glucocorticoid receptors (GR).[3] This binding event initiates a conformational change in the receptor complex, leading to its translocation into the cell nucleus. Within the nucleus, the Triamcinolone Acetonide-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the induction of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators.
Two key pathways are central to its anti-inflammatory action:
-
Inhibition of Phospholipase A2: Triamcinolone acetonide upregulates the expression of annexin-1 (lipocortin-1), which in turn inhibits the enzyme phospholipase A2. This blockade prevents the release of arachidonic acid from cell membranes, thereby halting the production of inflammatory prostaglandins and leukotrienes.
-
Suppression of NF-κB: The activated GR complex can also directly interact with and suppress the activity of the transcription factor NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
In Vitro Studies
A variety of in vitro assays have been conducted to characterize the cellular effects of Triamcinolone Acetonide. These studies have provided valuable data on its potency, cytotoxicity, and specific molecular interactions.
Quantitative Data from In Vitro Studies
| Assay Type | Cell Line/System | Endpoint | Result | Reference |
| Microglial Activation Inhibition | Murine Microglia | IC50 for Nitric Oxide Release | 1.78 nM | |
| Chondrocyte Viability | Canine Normal Chondrocytes | IC20 | 0.09 mg/ml | |
| Chondrocyte Viability | Canine Osteoarthritic Chondrocytes | IC20 | 0.11 mg/ml | |
| Gene Expression (Normal Chondrocytes) | Canine Normal Chondrocytes | ADAMTS5 Expression | Upregulated | |
| Gene Expression (Normal Chondrocytes) | Canine Normal Chondrocytes | ACAN Expression | Downregulated | |
| Gene Expression (OA Chondrocytes) | Canine Osteoarthritic Chondrocytes | ADAMTS5, MMP2, MMP3, MMP13, ACAN Expression | Upregulated |
Key Experimental Protocols: In Vitro
This protocol outlines the methodology used to determine the cytotoxic effects of Triamcinolone Acetonide on canine chondrocytes.
-
Cell Culture: Primary canine chondrocytes (both normal and osteoarthritic) are cultured in appropriate media until confluent.
-
Treatment: Cells are treated with varying concentrations of Triamcinolone Acetonide for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC20 values are determined.
This protocol describes a method for assessing the release of Triamcinolone Acetonide from a delivery matrix.
-
Sample Preparation: A Triamcinolone Acetonide-loaded matrix of a defined size (e.g., 25 mm x 25 mm) is prepared.
-
Immersion: The matrix is immersed in a specific volume of release medium (e.g., 15 mL of water) in a sealed vessel.
-
Incubation: The vessel is incubated at 37°C with horizontal shaking.
-
Sampling: Aliquots of the release medium (e.g., 1.5 mL) are withdrawn at predetermined time intervals (e.g., 30, 60, 90, 120, 150, 180, 210, 240, 270, 300, 330, and 360 min).
-
Sample Processing: The withdrawn samples are filtered through a 0.45-micron membrane filter.
-
Analysis: The concentration of Triamcinolone Acetonide in the filtrate is determined using High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: A release profile is generated by plotting the cumulative percentage of drug released against time.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of Triamcinolone Acetonide in a whole-organism context.
Quantitative Data from In Vivo Studies
| Study Type | Animal Model | Route of Administration | Key Finding | Reference |
| Pharmacokinetics | Rats | Intra-articular Injection | A novel PLGA microsphere formulation extended drug retention in joints. | |
| Percutaneous Absorption | Humans | Topical Cream | The presence of Azone® as a penetration enhancer increased absorption by 3.2 times after a single application and 6.8 times after multiple doses. | |
| Receptor Activation | Human Leukemic Cell Lines (in vivo model) | Incubation with cells | Facilitated translocation of the glucocorticoid receptor into the nucleus in both CEM-C7 and IM-9 cells. | |
| Uveitis Treatment | Rabbits | Topical Microemulsion | An optimized microemulsion formulation was effective in an experimentally induced uveitis model. |
Key Experimental Protocols: In Vivo
This protocol outlines a general procedure for assessing the pharmacokinetics of Triamcinolone Acetonide following intra-articular injection in rats.
-
Animal Model: Male Sprague-Dawley rats are utilized for the study.
-
Formulation Administration: A specific dose of Triamcinolone Acetonide formulation is administered via intra-articular injection into the knee joint.
-
Blood Sampling: Blood samples are collected at predetermined time points post-injection via a suitable method (e.g., tail vein).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Extraction: Triamcinolone Acetonide is extracted from the plasma samples using an appropriate solvent.
-
LC-MS/MS Analysis: The concentration of Triamcinolone Acetonide in the extracted samples is quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life are calculated using appropriate software.
Conclusion
The extensive in vitro and in vivo studies of Triamcinolone Acetonide have provided a robust understanding of its mechanism of action, cellular effects, and pharmacokinetic profile. This body of research has been instrumental in establishing its clinical utility as a potent anti-inflammatory and immunosuppressive agent. The methodologies and data presented in this guide serve as a blueprint for the type of comprehensive analysis required for the development and characterization of novel corticosteroid compounds. Should research on this compound become publicly available, a similar systematic approach will be necessary to fully elucidate its therapeutic potential.
References
Amcinafal: An Examination of a Discontinued Corticosteroid and its Presumed Safety Profile
Amcinafal, a synthetic glucocorticoid corticosteroid also known by its developmental code name SQ-15102 and as triamcinolone pentanonide, was a compound developed but never brought to market[1]. Due to its discontinuation, a comprehensive public record of its safety and toxicity profile, including detailed experimental protocols and extensive quantitative data, is not available. This guide, therefore, provides a presumptive overview of the safety and toxicity considerations for this compound, based on the known characteristics of closely related compounds, specifically other synthetic glucocorticoids like triamcinolone acetonide. This information is intended for researchers, scientists, and drug development professionals to illustrate the typical safety assessment framework for such a compound.
Core Concept: Glucocorticoid Receptor Signaling
Synthetic corticosteroids like this compound exert their effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the generalized signaling pathway.
References
The Corticosteroid Amcinafal: A Technical Guide to Putative Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Amcinafal (triamcinolone pentanonide) is a synthetic glucocorticoid that was never commercially marketed. As such, public domain information regarding its specific analogs and derivatives is scarce. This guide, therefore, presents a comprehensive overview based on established structure-activity relationships (SAR) of structurally similar corticosteroids, particularly triamcinolone and fluocinolone derivatives. The experimental protocols and quantitative data presented are representative of those used for the evaluation of topical corticosteroids and should be adapted and validated for any new chemical entity.
Introduction to this compound and Its Structural Class
This compound is a potent corticosteroid characterized by a cyclic 16,17-acetal with 3-pentanone. This modification, along with the 9α-fluoro and 16α-hydroxyl groups, is intended to enhance topical anti-inflammatory activity while potentially reducing systemic side effects. The core structure of this compound is closely related to other well-known corticosteroids like triamcinolone acetonide and fluocinolone acetonide, making them valuable comparators for predicting the properties of novel this compound derivatives.
The anti-inflammatory effects of corticosteroids are primarily mediated through their interaction with the glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus and modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory cytokines and other inflammatory mediators.
Structure-Activity Relationships (SAR) of this compound-like Corticosteroids
The biological activity of corticosteroids is highly dependent on their molecular structure. Based on extensive research on related compounds, the following SAR principles can be applied to the design of this compound analogs.
-
16α,17α-Acetal Group: The acetal at the 16α and 17α positions significantly increases the lipophilicity of the molecule, which generally enhances its penetration through the skin and improves topical potency. The size and nature of the alkyl or cyclic group forming the acetal can influence both potency and the rate of metabolism. Larger, more complex acetals may lead to more potent and longer-acting compounds.[1]
-
9α-Fluorination: The presence of a fluorine atom at the 9α position is a common feature in potent corticosteroids. This modification enhances glucocorticoid activity by increasing the affinity for the glucocorticoid receptor.[2][3]
-
16α-Hydroxyl Group: The 16α-hydroxyl group is known to significantly reduce or eliminate the mineralocorticoid (salt-retaining) activity, which is a desirable feature for reducing systemic side effects.[2]
-
C21 Modifications: The C21 hydroxyl group is crucial for glucocorticoid activity. Esterification at this position can create prodrugs with altered pharmacokinetic profiles, such as improved skin penetration and duration of action.
Putative Analogs and Derivatives of this compound
Based on the established SAR of corticosteroids, a series of hypothetical this compound analogs can be proposed. The following table summarizes these putative compounds and their predicted biological activities relative to this compound.
| Compound ID | Modification from this compound | Predicted Relative Potency (Topical Anti-inflammatory) | Predicted Systemic Absorption | Rationale for Modification |
| AMD-01 | Replacement of 3-pentanone with acetone in the acetal | Slightly Lower | Similar | To investigate the effect of a smaller, less lipophilic acetal group on potency. |
| AMD-02 | Replacement of 3-pentanone with cyclopentanone in the acetal | Higher | Slightly Higher | To explore the impact of a cyclic acetal on receptor binding and skin penetration. |
| AMD-03 | Esterification of C21-hydroxyl with acetate | Similar (after hydrolysis) | Lower | To create a prodrug with potentially altered absorption and duration of action. |
| AMD-04 | Esterification of C21-hydroxyl with propionate | Similar (after hydrolysis) | Lower | To evaluate the effect of a slightly more lipophilic ester on the pharmacokinetic profile. |
| AMD-05 | 6α-fluoro substitution | Significantly Higher | Higher | 6α-fluorination is known to further enhance glucocorticoid activity.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of novel this compound analogs.
Synthesis of this compound Analogs (General Scheme)
The synthesis of this compound and its derivatives would likely start from a readily available corticosteroid precursor, such as triamcinolone. The key step is the formation of the 16α,17α-acetal.
Reaction: Formation of the 16α,17α-ketal/acetal from a 16α,17α-diol precursor.
Reagents and Conditions:
-
Starting Material: Triamcinolone (or a suitable derivative).
-
Ketalizing/Acetalizing Agent: The corresponding ketone or aldehyde (e.g., 3-pentanone for this compound, acetone for AMD-01).
-
Catalyst: A strong acid catalyst, such as perchloric acid or a Lewis acid.
-
Solvent: A non-polar, aprotic solvent like dioxane or chloroform.
-
Temperature: Room temperature to gentle heating.
-
Work-up: Neutralization of the acid catalyst, extraction with an organic solvent, and purification by chromatography.
References
Amcinafal: A Technical Overview of a Synthetic Glucocorticoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amcinafal (CAS Number: 3924-70-7) is a synthetic glucocorticoid corticosteroid, also identified as triamcinolone pentanonide, with the developmental code name SQ-15102.[1] Although it was never brought to market, its classification as a glucocorticoid suggests a mechanism of action centered on the modulation of inflammatory pathways. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its presumed mechanism of action through glucocorticoid receptor signaling and NF-κB inhibition, and detailed, representative experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a potent synthetic corticosteroid. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 3924-70-7 | [1] |
| Molecular Weight | 462.558 g/mol | [1] |
| Molecular Formula | C₂₆H₃₅FO₆ | [1] |
| Synonyms | Triamcinolone pentanonide, SQ-15102 | [1] |
Presumed Mechanism of Action
As a glucocorticoid, this compound is expected to exert its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR). The binding of this compound to the cytoplasmic GR is thought to induce a conformational change, leading to the dissociation of chaperone proteins and the translocation of the activated this compound-GR complex into the nucleus.
Once in the nucleus, this complex can modulate gene expression in two principal ways:
-
Transactivation: The this compound-GR complex can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This inhibition of NF-κB is a critical component of the anti-inflammatory effects of glucocorticoids, as NF-κB is a key regulator of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
The presumed signaling pathway for this compound's anti-inflammatory action is depicted below.
Experimental Protocols
Due to this compound's status as an unmarketed compound, specific experimental data is not widely available. The following are detailed, representative protocols for assessing the key activities of a glucocorticoid compound like this compound.
Glucocorticoid Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the glucocorticoid receptor.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a fluorescently labeled glucocorticoid ligand (tracer) and a purified recombinant human glucocorticoid receptor.
-
Prepare an assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, the fluorescent tracer, and varying concentrations of this compound.
-
Initiate the binding reaction by adding the glucocorticoid receptor to each well.
-
Incubate the plate at room temperature for a specified period to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization with increasing concentrations of this compound indicates competitive binding.
-
Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent tracer. This value can be used to determine the binding affinity (Ki).
-
The logical workflow for this assay is presented below.
NF-κB Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on NF-κB signaling in a cell-based assay.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 or HeLa cells) that has been engineered to express an NF-κB-driven reporter gene (e.g., luciferase).
-
Pre-treat the cells with varying concentrations of this compound for a defined period.
-
Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).
-
-
Reporter Gene Assay:
-
After stimulation, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a luminometer.
-
-
Data Analysis:
-
A decrease in reporter gene activity in the presence of this compound indicates inhibition of NF-κB signaling.
-
Calculate the IC₅₀ value, representing the concentration of this compound that causes a 50% reduction in NF-κB activity.
-
The experimental workflow for the NF-κB inhibition assay is as follows:
Conclusion
This compound, a synthetic glucocorticoid, holds potential as an anti-inflammatory agent based on its chemical structure and classification. While the lack of clinical development limits the availability of specific experimental data, the established mechanisms of glucocorticoid action provide a strong framework for understanding its expected pharmacological profile. The representative protocols detailed in this guide offer a robust starting point for researchers and drug development professionals interested in characterizing the bioactivity of this compound and similar compounds. Further investigation into its specific binding kinetics, gene expression modulation, and in vivo efficacy would be necessary to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for Amcinafal Stock Solution Preparation
I have initiated the search for "Amcinafal stock solution preparation protocol" and "this compound solubility". The initial results provide general protocols for preparing stock solutions of various substances, including antibiotics and other chemicals for laboratory use. Some results mention dissolving substances in distilled water, ethanol, or DMSO. However, I have not found a specific protocol for this compound. I also found that this compound is a synthetic glucocorticoid corticosteroid.
To proceed, I need to find information specifically about this compound's properties. The general protocols are a good starting point, but the choice of solvent and concentration will depend on this compound's solubility. I also need to understand its stability to recommend appropriate storage conditions. Information on its mechanism of action is still required to create the signaling pathway diagram.
Therefore, I need to perform more targeted searches.I have gathered some information. The search for "this compound stock solution preparation protocol" did not yield a specific protocol for this compound. However, I found information for a related compound, Triamcinolone acetonide, which is also a synthetic corticosteroid. This information provides solubility data in ethanol and DMSO and suggests storage at -20°C with a stability of at least 4 years for the solid compound. It also advises against storing aqueous solutions for more than a day. The searches for "this compound mechanism of action" and "glucocorticoid receptor signaling pathway" have provided a good understanding of how glucocorticoids like this compound work. They act through the glucocorticoid receptor (GR), which, upon ligand binding, translocates to the nucleus and regulates gene expression.
I still need to find specific solubility data for this compound if possible, as relying on a related compound is not ideal. However, given that this compound was never marketed, specific data might be scarce. The information on Triamcinolone acetonide's solubility can serve as a reasonable starting point if no specific data for this compound is found. I have enough information to outline a general protocol and create the required diagrams based on the typical behavior of synthetic glucocorticoids.
My next steps will be to synthesize the collected information into the required format, including the detailed protocol, data table, and DOT diagrams. I will assume the solubility and stability of this compound are similar to Triamcinolone acetonide for the purpose of creating a practical protocol, but I will explicitly state this assumption.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes. This compound is a synthetic glucocorticoid corticosteroid that acts as an agonist for the glucocorticoid receptor (GR).[1] Due to the limited availability of specific data for this compound, this protocol leverages information from the structurally similar synthetic corticosteroid, Triamcinolone acetonide, to establish a reliable methodology. The provided guidelines cover solvent selection, concentration, storage conditions, and safety precautions. Additionally, this document includes a summary of quantitative data and visual diagrams of the experimental workflow and the glucocorticoid receptor signaling pathway to aid in experimental design and execution.
Data Presentation
| Parameter | Value | Solvent | Notes |
| Solubility | ~20 mg/mL | DMSO | Based on data for Triamcinolone acetonide.[2] |
| ~5 mg/mL | Ethanol | Based on data for Triamcinolone acetonide.[2] | |
| Sparingly soluble | Aqueous Buffers | For aqueous solutions, first dissolve in DMSO.[2] | |
| Storage Temperature | -20°C | For both solid compound and stock solutions.[2] | |
| Stability (Solid) | ≥ 4 years | At -20°C, based on data for Triamcinolone acetonide. | |
| Stability (Aqueous) | Not recommended for >1 day | Aqueous solutions are not stable. |
Table 1: Quantitative Data for this compound Stock Solution Preparation
Experimental Protocols
This section details the protocol for preparing a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Place a sterile, empty microcentrifuge tube on the balance and tare.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of this compound powder into the tared tube. For a 10 mM stock solution, the required mass will depend on the final volume. For example, for 1 mL of a 10 mM solution, you would need to calculate the mass based on the molecular weight of this compound.
-
-
Solvent Addition:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution until the this compound powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.
-
Safety Precautions
-
This compound is a potent synthetic corticosteroid. Handle with care and use appropriate PPE.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Dispose of waste according to institutional guidelines.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway
This compound, as a synthetic glucocorticoid, is expected to exert its effects through the glucocorticoid receptor (GR) signaling pathway. Upon binding to this compound, the GR translocates to the nucleus and modulates the transcription of target genes.
Caption: Glucocorticoid receptor signaling pathway.
References
Application Notes and Protocols for Amcinafal in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Amcinafal (triamcinolone pentanonide, SQ-15102) is a synthetic glucocorticoid that was never commercially marketed. Consequently, publicly available data on its specific use in cell culture is limited. The following application notes and protocols are based on the known mechanism of action of glucocorticoids and data from studies on the structurally related and widely used glucocorticoid, triamcinolone acetonide. These guidelines should serve as a starting point, and optimization for your specific cell type and experimental goals is highly recommended.
Introduction
This compound is a synthetic corticosteroid belonging to the glucocorticoid family. Like other glucocorticoids, its biological effects are primarily mediated through the glucocorticoid receptor (GR).[1][2][3] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes.[2] This can result in the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines. Glucocorticoids are widely used in research to study inflammation, immune responses, cell proliferation, and differentiation.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, including this compound, exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR). This ligand-receptor complex then translocates to the nucleus and acts as a transcription factor. The GR can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This interaction leads to a reduction in the transcription of inflammatory mediators.
Caption: Glucocorticoid receptor signaling pathway.
Data Presentation: Effects of Triamcinolone Acetonide on Various Cell Lines
The following tables summarize quantitative data from studies using triamcinolone acetonide, a compound structurally similar to this compound. This data can be used as a reference for designing experiments with this compound.
Table 1: Effects of Triamcinolone Acetonide on Cell Viability and Proliferation
| Cell Line | Concentration Range | Exposure Time | Effect | Reference |
| Human Retinal Pigment Epithelium (ARPE-19) | 0.01 - 1.0 mg/mL | 5 days | Significant reduction in cell viability at 1.0 mg/mL. | |
| Human Rotator Cuff-Derived Cells | 0.1 - 1.0 mg/mL | 7, 14, 21 days | 1.0 mg/mL showed irreversible detrimental effects on cells. | |
| Human Tenocytes | 10⁻⁸ - 10⁻⁵ mol/L | Not specified | Dose-dependent decrease in cell viability. | |
| Human Hypertrophic Scar Fibroblasts (hHSFs) | 3, 6, 12 mg/mL | 24, 48, 72 hours | Dose-dependent suppression of proliferation. | |
| Primary Rat Retinal Cells | 100 - 800 µg/mL | 24 hours | Significant reduction in cell number. |
Table 2: Effects of Triamcinolone Acetonide on Other Cellular Functions
| Cell Line | Concentration | Exposure Time | Effect | Reference |
| Human Tenocytes | 1 µmol/L | Not specified | Reduced collagen synthesis. | |
| Human Hypertrophic Scar Fibroblasts (hHSFs) | 3, 6, 12 mg/mL | 24 hours | Dose-dependent suppression of invasion and migration. |
Experimental Protocols
The following are general protocols for using a glucocorticoid like this compound in cell culture. These should be adapted and optimized for your specific cell line and experimental design.
Protocol 1: General Cell Culture Treatment with this compound
This protocol describes a general workflow for treating adherent or suspension cells with this compound.
Caption: General experimental workflow for this compound treatment.
Materials:
-
Appropriate cell culture medium and supplements
-
Cell line of interest
-
This compound
-
Vehicle for dissolving this compound (e.g., DMSO or ethanol)
-
Sterile culture plates or flasks
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable vehicle (e.g., DMSO or ethanol) to create a high-concentration stock solution. Store the stock solution as recommended by the manufacturer.
-
Prepare Treatment Media: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to achieve the desired final concentrations. Prepare a vehicle control using the same final concentration of the vehicle as in the highest this compound concentration.
-
Cell Treatment:
-
For adherent cells , remove the existing medium and replace it with the prepared treatment or vehicle control media.
-
For suspension cells , add the appropriate volume of concentrated this compound stock or vehicle directly to the culture flasks.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells and/or supernatant for analysis. This may include assays for cell viability (e.g., MTT, Trypan Blue), gene expression (e.g., qPCR, Western Blot), or cytokine secretion (e.g., ELISA).
Protocol 2: Assessing Anti-Inflammatory Effects of this compound
This protocol is designed to evaluate the ability of this compound to suppress an inflammatory response in cultured cells.
Materials:
-
In addition to the materials in Protocol 1:
-
An inflammatory stimulus (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α))
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells and allow them to adhere or reach the desired density. In some experimental designs, cells may be pre-treated with this compound for a specific period (e.g., 1-2 hours) before adding the inflammatory stimulus.
-
Inflammatory Challenge: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) to the cell cultures, with or without the presence of this compound at various concentrations.
-
Incubation: Incubate the cells for a period sufficient to induce an inflammatory response (e.g., 6-24 hours).
-
Analysis of Inflammatory Markers: Harvest the cell supernatant to measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA. Harvest the cells to analyze the expression of inflammatory genes and proteins (e.g., COX-2, iNOS) by qPCR or Western Blot.
Conclusion
While specific data for this compound in cell culture is scarce, its classification as a glucocorticoid allows for the rational design of experiments based on the well-established mechanisms of this class of compounds. The provided protocols and data, derived from the closely related triamcinolone acetonide, offer a solid foundation for researchers to begin exploring the effects of this compound in their in vitro models. As with any new compound, careful dose-response and time-course experiments are essential to determine the optimal conditions for your specific cell type and research question.
References
- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Recommended Amcinafal Concentration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinafal, also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid.[1][2] Although it was developed, it was never commercially marketed, leading to a lack of publicly available in vivo study data and established therapeutic concentrations.[1][2] These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. The recommended concentrations and protocols are extrapolated from studies on structurally related and commonly used topical corticosteroids, such as triamcinolone acetonide, clobetasol propionate, and betamethasone valerate. It is imperative to note that these recommendations should serve as a starting point, and dose-response studies are crucial to determine the optimal concentration for specific animal models and disease states.
Quantitative Data Summary of Related Topical Corticosteroids
The following table summarizes in vivo concentrations and dosages of several well-studied topical corticosteroids. This data can be used to estimate a suitable starting concentration range for this compound in preclinical models. The potency of topical corticosteroids is a key factor in determining the applied concentration.[3]
| Corticosteroid | Animal Model | Concentration/Dose | Efficacy/Endpoint |
| Triamcinolone Acetonide | Human | 100 µg/cm² and 300 µg/cm² | Penetration into stratum corneum |
| Human | 0.05% cream | Percutaneous absorption | |
| Mouse (ear edema) | 0.2 µg/cm² | 75% suppression of arachidonic acid-induced edema | |
| Clobetasol Propionate | Rabbit | 0.05% cream (1 fingertip unit on 5x5 cm²) | Histamine-induced wheal suppression |
| Rat | 0.005% gel | Anti-inflammatory activity in carrageenan-induced paw edema | |
| Rat | 0.5 mg/kg/day (0.025% cream) | No local or systemic toxicity in a 10-day study | |
| Betamethasone Valerate | Rat (croton oil ear edema) | 10 mg ointment | ~50% inhibition of ear edema |
| Mouse (psoriasis model) | 0.12% ointment | Reduction of psoriasis-like skin inflammation | |
| Mometasone Furoate | Mouse | 0.1% cream | Investigated for skin atrophy |
| Fluticasone Propionate | Mouse | 0.05% cream | Investigated for skin atrophy |
Recommended Starting Concentration for this compound
Based on the data from related compounds, a starting concentration range for this compound in a topical formulation for in vivo studies in rodent models is recommended to be between 0.01% and 0.1% (w/w) .
-
For initial efficacy studies in models like arachidonic acid- or croton oil-induced ear edema, a concentration of 0.05% is a reasonable starting point.
-
For chronic inflammatory models, such as imiquimod-induced psoriasis, a lower starting concentration of 0.01% to 0.025% may be more appropriate to minimize potential side effects like skin atrophy.
A thorough dose-response study is essential to identify the optimal concentration that balances efficacy and potential adverse effects.
Signaling Pathway
This compound, as a glucocorticoid, is expected to exert its effects primarily through the glucocorticoid receptor (GR) signaling pathway. Upon binding to the cytosolic GR, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the anti-inflammatory, immunosuppressive, and anti-proliferative effects characteristic of corticosteroids.
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Experimental Protocols
Arachidonic Acid-Induced Mouse Ear Edema Model
This acute inflammatory model is suitable for the initial screening of the anti-inflammatory activity of this compound.
Materials:
-
Male Swiss albino or CD-1 mice (20-25 g)
-
This compound test formulation (e.g., 0.05% in acetone or a suitable vehicle)
-
Arachidonic acid (AA) solution (e.g., 2 mg in 20 µL acetone)
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Micropipettes
-
Ear punch biopsy tool (e.g., 6 mm)
-
Analytical balance
Procedure:
-
Divide mice into treatment groups (n=6-8 per group): Vehicle, this compound (different doses), and Positive Control.
-
Topically apply 20 µL of the vehicle, this compound formulation, or positive control to the inner and outer surfaces of the right ear.
-
After 30-60 minutes, topically apply 20 µL of the arachidonic acid solution to the right ear of all animals to induce inflammation. The left ear serves as an untreated control.
-
After 1 hour (peak edema), euthanize the mice.
-
Take a 6 mm punch biopsy from both the right (treated) and left (control) ears.
-
Weigh the biopsies immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear biopsies.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Caption: Workflow for Arachidonic Acid-Induced Ear Edema Model.
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
This model is suitable for evaluating the efficacy of this compound in a more complex, chronic inflammatory setting that mimics human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old)
-
This compound test formulation (e.g., 0.01% - 0.05% in a suitable cream/ointment base)
-
Imiquimod cream (5%)
-
Vehicle control
-
Positive control (e.g., 0.05% Clobetasol propionate)
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system (modified for mice)
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days to induce psoriasis-like lesions.
-
For a therapeutic protocol, start the topical application of the vehicle, this compound formulation, or positive control on day 2 or 3, once daily, to the inflamed areas.
-
Monitor the mice daily for:
-
Body weight
-
Ear thickness and dorsal skin thickness using calipers.
-
Severity of skin inflammation using a modified PASI score (evaluating erythema, scaling, and thickness).
-
-
On the final day of the experiment, euthanize the mice.
-
Collect skin and ear tissue for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration) and cytokine analysis (e.g., IL-17, IL-23).
Caption: Workflow for Imiquimod-Induced Psoriasis Model.
Conclusion
While specific in vivo data for this compound is not available due to its unmarketed status, the information provided on related topical corticosteroids offers a solid foundation for initiating preclinical research. The recommended starting concentrations and detailed experimental protocols for acute and chronic inflammation models will guide researchers in designing robust studies. It is crucial to perform dose-finding studies and carefully monitor for both efficacy and potential side effects to establish a safe and effective concentration range for this compound in the context of the specific in vivo model being utilized.
References
- 1. Anti-Inflammatory Comparison of Melatonin and Its Bromobenzoylamide Derivatives in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells and Croton Oil-Induced Mice Ear Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What Does Topical Steroid Potency Mean? - GoodRx [goodrx.com]
Application Notes and Protocols for the Administration of Amcinafal in Animal Models
Disclaimer: Amcinafal (developmental code name SQ-15102), also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid that was never marketed[1]. As a result, there is a lack of publicly available data from specific studies detailing its administration routes, dosage, and efficacy in animal models. The following application notes and protocols are therefore based on general principles of corticosteroid administration in preclinical research and are intended to serve as a guideline for the hypothetical use of a compound like this compound. Researchers should develop study-specific protocols and conduct appropriate dose-finding studies.
Introduction
This compound is a synthetic glucocorticoid, and as such, it is expected to exert its effects through the glucocorticoid receptor, leading to anti-inflammatory, immunosuppressive, and anti-proliferative actions. These properties make it a potential candidate for topical or systemic administration in various animal models of inflammatory and autoimmune diseases. The choice of administration route is critical and depends on the research question, the target organ, and the animal model being used.
Potential Routes of Administration in Animal Models
The administration of investigational compounds in animal models can be broadly categorized into enteral, parenteral, and topical routes[2][3]. The selection of an appropriate route is crucial for achieving the desired therapeutic effect and ensuring animal welfare[4][5].
2.1. Topical Administration
-
Description: Direct application to the skin or mucous membranes. This route is often preferred for localized conditions to minimize systemic side effects.
-
Potential Applications: Models of skin inflammation (e.g., dermatitis, psoriasis), wound healing, and ocular or otic diseases.
-
Suitable Animal Models: Mice, rats, guinea pigs, rabbits, and pigs are commonly used for dermatological studies.
-
Formulation Considerations: this compound could be formulated as a cream, ointment, gel, or solution for topical application. The vehicle can significantly influence drug penetration and efficacy.
2.2. Systemic Administration
For conditions requiring systemic effects, several parenteral and enteral routes can be considered.
2.2.1. Intravenous (IV) Injection
-
Description: Administration directly into a vein, providing rapid and complete bioavailability.
-
Potential Applications: Acute inflammatory models, pharmacokinetic studies.
-
Suitable Animal Models: Mice (tail vein), rats (tail vein, saphenous vein), rabbits (marginal ear vein), dogs, and non-human primates.
2.2.2. Intramuscular (IM) Injection
-
Description: Injection into a muscle mass, providing a depot for sustained release.
-
Potential Applications: Systemic inflammation, models requiring prolonged corticosteroid exposure.
-
Suitable Animal Models: Larger animals like rabbits, dogs, and pigs are preferred due to larger muscle mass, but it can be performed in rats and mice.
2.2.3. Subcutaneous (SC) Injection
-
Description: Injection into the space beneath the skin, leading to slower absorption than IV or IM routes.
-
Potential Applications: Chronic inflammatory models, studies where sustained, low-level exposure is desired.
-
Suitable Animal Models: Commonly used in rodents (mice and rats) due to the ease of administration.
2.2.4. Intraperitoneal (IP) Injection
-
Description: Injection into the peritoneal cavity. It is a common route for systemic administration in rodents.
-
Potential Applications: Systemic inflammatory models, proof-of-concept studies in small animals.
-
Suitable Animal Models: Primarily used in mice and rats.
2.2.5. Oral (PO) Administration / Gavage
-
Description: Administration by mouth, either voluntarily in feed/water or by gavage directly into the stomach. This route is subject to first-pass metabolism.
-
Potential Applications: Models of gastrointestinal inflammation, studies assessing oral bioavailability.
-
Suitable Animal Models: Most laboratory animals can be dosed orally, with gavage being common in rodents.
Hypothetical Quantitative Data for a Topical Corticosteroid
The following table provides a hypothetical summary of potential dosage ranges for a topical corticosteroid in various animal models. This data is for illustrative purposes only and is not based on studies with this compound.
| Animal Model | Indication (Hypothetical) | Dosage Range (per cm²) | Frequency | Reference (General Corticosteroid) |
| Mouse (e.g., BALB/c) | Allergic Contact Dermatitis | 0.1 - 1.0 mg | Once or twice daily | N/A |
| Rat (e.g., Sprague-Dawley) | Psoriasis-like skin inflammation | 0.5 - 2.0 mg | Once daily | N/A |
| Guinea Pig | Skin sensitization studies | 0.2 - 1.5 mg | Once daily | N/A |
| Rabbit | Ocular inflammation (as eye drops) | 1-2 drops of 0.1% solution | Two to four times daily | N/A |
Experimental Protocols
Protocol: Evaluation of Topical this compound in a Mouse Model of DNCB-Induced Contact Hypersensitivity
This protocol describes a hypothetical experiment to assess the anti-inflammatory efficacy of a topical this compound formulation.
4.1.1. Materials
-
This compound
-
Vehicle control (e.g., acetone:olive oil, 4:1)
-
Dinitrochlorobenzene (DNCB)
-
Animal model: BALB/c mice (female, 8-10 weeks old)
-
Calipers for ear thickness measurement
-
Topical application device (e.g., micropipette)
4.1.2. Experimental Procedure
-
Sensitization Phase (Day 0):
-
Shave the abdomen of the mice.
-
Apply a 0.5% DNCB solution to the shaved abdomen.
-
-
Challenge Phase (Day 5):
-
Measure the baseline thickness of the right ear pinna.
-
Apply a 0.2% DNCB solution to both sides of the right ear.
-
-
Treatment Phase (Days 5-7):
-
Randomly divide mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, positive control).
-
Six hours after the challenge, begin topical treatment. Apply the assigned treatment to the right ear once daily for 3 days.
-
-
Endpoint Measurement (Day 8):
-
24 hours after the final treatment, measure the ear thickness of the right ear.
-
Calculate the change in ear thickness from baseline.
-
Euthanize the animals and collect the ears for histological analysis (e.g., H&E staining for inflammatory cell infiltration) and cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
Visualizations
Experimental Workflow
Caption: Workflow for DNCB-induced contact hypersensitivity model.
Simplified Glucocorticoid Signaling Pathway
Caption: Simplified glucocorticoid receptor signaling pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vetscraft.com [vetscraft.com]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. az.research.umich.edu [az.research.umich.edu]
Application Note: Quantification of Amcinafal in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Amcinafal in human plasma. The described method is intended as a starting point for researchers and has not been experimentally validated. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of this compound.
Introduction
This compound, also known as triamcinolone pentanonide, is a synthetic glucocorticoid corticosteroid. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This application note outlines a proposed LC-MS/MS method for the determination of this compound in human plasma, based on established methodologies for structurally similar corticosteroids like triamcinolone acetonide.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation
A protein precipitation method is proposed for the extraction of this compound from human plasma.
-
Allow plasma samples to thaw to room temperature.
-
Vortex samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (e.g., this compound-d5 at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Separation is proposed to be performed on a C18 reversed-phase column.
| Parameter | Proposed Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 1: Proposed Liquid Chromatography Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 80 | 20 |
| 0.50 | 80 | 20 |
| 3.00 | 10 | 90 |
| 4.00 | 10 | 90 |
| 4.10 | 80 | 20 |
| 5.00 | 80 | 20 |
Table 2: Proposed Gradient Elution Program
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) is proposed.
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Proposed Mass Spectrometry Parameters
MRM Transitions
The following MRM transitions are proposed for this compound and a potential internal standard. These are theoretical and require experimental optimization. This compound has a molar mass of 462.558 g/mol [1][2], so its protonated molecule [M+H]⁺ would be approximately m/z 463.56.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 463.6 | 405.3 | 100 | 30 | 15 |
| 463.6 | 347.2 | 100 | 30 | 25 | |
| This compound-d5 | 468.6 | 410.3 | 100 | 30 | 15 |
Table 4: Proposed MRM Transitions and Parameters Values are hypothetical and require optimization.
Method Validation (Theoretical Framework)
A full method validation should be conducted according to regulatory guidelines (e.g., FDA, EMA). The validation should include:
-
Selectivity and Specificity: Assess interference from endogenous plasma components.
-
Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 0.1 - 100 ng/mL).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix.
-
Recovery: Determine the efficiency of the extraction process.
-
Stability: Assess the stability of this compound in plasma under various storage and handling conditions.
Data Presentation
All quantitative data from the method validation should be summarized in tables for clear comparison.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | < 10% |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV < 15% | Within acceptable limits |
Table 5: Example Data Summary Table for Method Validation
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
This application note provides a comprehensive, though theoretical, framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The proposed sample preparation, chromatography, and mass spectrometry conditions are based on established methods for similar corticosteroid compounds and serve as an excellent starting point for method development and validation. Researchers should perform in-lab optimization of all parameters to ensure the method meets the required performance characteristics for their specific application.
References
Western Blot Protocol for the Analysis of Amcinafal Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Application Note
Amcinafal is a synthetic corticosteroid that exerts its anti-inflammatory, anti-pruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. A primary mechanism of its anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This protocol provides a detailed methodology for utilizing Western blotting to investigate the effects of this compound on two key protein targets: the Glucocorticoid Receptor (GR) and the p65 subunit of NF-κB.
The provided protocol will enable researchers to:
-
Assess the cellular levels of the Glucocorticoid Receptor.
-
Quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.
Due to the limited availability of specific quantitative data for this compound, representative data from studies using the potent corticosteroid dexamethasone is presented to illustrate the expected outcomes. Dexamethasone acts through the same glucocorticoid receptor-mediated pathway.
Signaling Pathway of this compound
This compound, a corticosteroid, diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR), which is complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs. The activated this compound-GR complex then translocates to the nucleus. In the nucleus, it can inhibit the pro-inflammatory transcription factor NF-κB (p65/p50 dimer) and activate the transcription of anti-inflammatory genes.
Caption: this compound signaling pathway.
Data Presentation
The following tables summarize quantitative data from Western blot analyses showing the effect of the corticosteroid dexamethasone on NF-κB p65 and p50 subunit translocation. This data is representative of the expected effects of this compound.
Table 1: Effect of Dexamethasone on Cytoplasmic and Nuclear NF-κB p65 Levels [1]
| Treatment Time (minutes) | Cytoplasmic p65 (Arbitrary Units ± SD) | Nuclear p65 (Arbitrary Units ± SD) |
| 0 | 100 ± 5 | 10 ± 2 |
| 5 | 75 ± 6 | 45 ± 4 |
| 15 | 60 ± 5 | 60 ± 5 |
| 30 | 80 ± 7 | 35 ± 3 |
| 60 | 95 ± 8 | 15 ± 2 |
Table 2: Effect of Dexamethasone on Cytoplasmic and Nuclear NF-κB p50 Levels
| Treatment Time (minutes) | Cytoplasmic p50 (Arbitrary Units ± SD) | Nuclear p50 (Arbitrary Units ± SD) |
| 0 | 100 ± 6 | 12 ± 3 |
| 5 | 80 ± 7 | 40 ± 5 |
| 15 | 65 ± 6 | 55 ± 6 |
| 30 | 75 ± 8 | 30 ± 4 |
| 60 | 90 ± 9 | 18 ± 3 |
Experimental Protocols
Western Blot Workflow
The general workflow for the Western blot protocol involves sample preparation, protein quantification, gel electrophoresis, protein transfer to a membrane, antibody incubation, and signal detection.
Caption: Western blot experimental workflow.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture appropriate cells (e.g., HaCaT keratinocytes, A549 lung epithelial cells) in suitable media and conditions.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
For NF-κB activation studies, a pro-inflammatory stimulus (e.g., TNF-α or IL-1β) may be used.
2. Sample Preparation (Cell Lysis)
-
For whole-cell lysates (for total GR detection), wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
For cytoplasmic and nuclear fractionation (for NF-κB translocation), use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.
-
Incubate lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein extract) and store at -80°C.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Normalize all samples to the same protein concentration with lysis buffer.
4. SDS-PAGE
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or at 25 V overnight at 4°C.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
7. Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., rabbit anti-GR or rabbit anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection
-
Prepare and apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
9. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).
References
Application Notes and Protocols for Amcinafal in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinafal is a synthetic corticosteroid classified as a glucocorticoid.[1] Although never brought to market, its structural similarity to other glucocorticoids suggests it functions as an agonist for the glucocorticoid receptor (GR). Glucocorticoids are crucial in various physiological processes, including metabolism, inflammation, and immune responses. Their therapeutic effects are primarily mediated through the activation of the GR, a ligand-dependent transcription factor that regulates the expression of target genes. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel GR modulators like this compound, enabling rapid assessment of their potency and efficacy.
This document provides a detailed protocol for a hypothetical HTS assay to evaluate the activity of this compound on the glucocorticoid receptor, specifically a GAL4-GR chimera luciferase reporter gene assay. This assay is a common and robust method for quantifying the ability of a compound to activate the GR in a cellular context.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, upon entering a cell, bind to the glucocorticoid receptor (GR) located in the cytoplasm. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This activation allows the GR-ligand complex to translocate to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event modulates the transcription of these genes, leading to the physiological effects of the glucocorticoid.
References
Application Note: Investigating the Immunomodulatory Effects of Amcinafal using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Amcinafal is a synthetic glucocorticoid corticosteroid, also known as triamcinolone pentanonide.[1][2] As a member of the glucocorticoid class of drugs, it is expected to exert anti-inflammatory and immunosuppressive effects. Glucocorticoids are known to influence glucose metabolism, protein and lipid biosynthesis, and modulate immune and cardiovascular functions.[3] Their potent anti-inflammatory and immunosuppressive properties have led to the widespread use of synthetic glucocorticoids in treating a variety of acute and chronic inflammatory disorders.[3]
Flow cytometry is a powerful and versatile technology for single-cell analysis, enabling the characterization and quantification of heterogeneous cell populations.[4] Its applications in drug discovery and translational research are continually expanding, providing valuable insights into pharmacodynamics and mechanisms of action. Common applications include immunophenotyping, cell cycle analysis, apoptosis assays, and cell proliferation studies.
This application note provides a hypothetical framework for utilizing flow cytometry to investigate the immunomodulatory effects of this compound on peripheral blood mononuclear cells (PBMCs). The described protocols and analyses are based on the known activities of glucocorticoids and serve as a guide for researchers to explore the potential applications of this compound in immunological research.
Principle of the Assay
This protocol outlines a method to assess the impact of this compound on immune cell populations and apoptosis induction in human PBMCs. PBMCs will be treated with varying concentrations of this compound, followed by multi-color flow cytometric analysis. Immunophenotyping will be used to identify and quantify major lymphocyte and monocyte subsets. Concurrently, an apoptosis assay using Annexin V and a viability dye will be employed to measure the pro-apoptotic effects of the compound. This approach allows for a comprehensive evaluation of this compound's dose-dependent effects on immune cell viability and subset distribution.
Materials and Methods
Reagents and Materials:
-
This compound (prepare stock solution in a suitable solvent, e.g., DMSO)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Fluorochrome-conjugated antibodies for immunophenotyping (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14, anti-CD56)
-
Annexin V Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide or another viability dye)
-
Flow cytometer and appropriate analysis software
Experimental Protocols
1. PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
2. This compound Treatment:
-
Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 mL of the cell suspension into the wells of a 24-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48 hours).
3. Immunophenotyping and Apoptosis Staining:
-
After incubation, harvest the cells from each well and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of staining buffer (e.g., PBS with 2% FBS).
-
Add the pre-determined optimal concentrations of fluorochrome-conjugated antibodies for immunophenotyping.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of staining buffer and centrifuge.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add Annexin V-FITC and the viability dye according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Acquire the samples on a flow cytometer within one hour.
Data Analysis
Flow cytometry data will be analyzed using appropriate software.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H).
-
Gate on the lymphocyte and monocyte populations based on their forward and side scatter (SSC) properties.
-
From the lymphocyte gate, identify T cells (CD3+), T helper cells (CD3+CD4+), cytotoxic T cells (CD3+CD8+), B cells (CD19+), and NK cells (CD3-CD56+).
-
From the monocyte gate, identify monocytes (CD14+).
-
-
Apoptosis Analysis:
-
For each gated population, create a quadrant plot of Annexin V versus the viability dye.
-
Quantify the percentage of viable (Annexin V-/Viability Dye-), early apoptotic (Annexin V+/Viability Dye-), late apoptotic/necrotic (Annexin V+/Viability Dye+), and necrotic (Annexin V-/Viability Dye+) cells.
-
-
Data Presentation:
-
Summarize the percentage of each cell population and the percentage of apoptotic cells for each treatment condition in a table.
-
Generate dose-response curves to visualize the effect of this compound on different cell populations and on apoptosis induction.
-
Expected Results
Based on the known effects of glucocorticoids, treatment of PBMCs with this compound is expected to:
-
Induce apoptosis in a dose- and time-dependent manner, particularly in lymphocyte populations.
-
Cause a relative decrease in the percentage of lymphocytes and a potential relative increase in the percentage of monocytes.
-
Show differential sensitivity of lymphocyte subsets to this compound-induced apoptosis.
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the flow cytometry experiments. The values presented are for illustrative purposes only and will need to be determined experimentally.
| This compound Conc. (µM) | % Viable T cells (CD3+) | % Apoptotic T cells (Annexin V+) | % Viable B cells (CD19+) | % Apoptotic B cells (Annexin V+) | % Viable Monocytes (CD14+) | % Apoptotic Monocytes (Annexin V+) |
| 0 (Untreated) | 95.2 | 4.8 | 96.1 | 3.9 | 97.3 | 2.7 |
| 0 (Vehicle) | 94.9 | 5.1 | 95.8 | 4.2 | 97.1 | 2.9 |
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 100 |
Visualizations
Signaling Pathway
Glucocorticoids like this compound are expected to exert their effects primarily through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates the workflow for assessing the effects of this compound on PBMCs using flow cytometry.
Caption: Experimental Workflow for Flow Cytometry Analysis.
References
Troubleshooting & Optimization
Technical Support Center: Amcinafal Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Amcinafal in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
While specific degradation pathways for this compound are not extensively documented, data from the closely related corticosteroid, triamcinolone acetonide, suggests that this compound likely degrades through similar mechanisms. The primary degradation pathways are oxidation, hydrolysis, and photodegradation[1][2][3][4].
-
Oxidation: This is a major degradation route, particularly affecting the dihydroxyacetone side chain. It is often catalyzed by trace metal ions and the presence of oxygen. The primary oxidation products are typically the 21-aldehyde and 17-carboxylic acid derivatives.
-
Hydrolysis: The cyclic 16,17-acetal (pentanonide) group in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV-B radiation, can lead to the degradation of the steroid's A-ring.
Q2: What are the key factors that influence the stability of this compound in solution?
The stability of this compound in solution is significantly influenced by the following factors:
-
pH: The rate of degradation is highly dependent on the pH of the solution. For the analogous triamcinolone acetonide, decomposition is minimal at a pH of approximately 3.4. The degradation rate increases significantly at pH values above 5.5.
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions.
-
Light: Exposure to ultraviolet (UV) light can initiate and accelerate photodegradation.
-
Oxygen: The presence of dissolved oxygen is a critical factor for oxidative degradation.
-
Metal Ions: Trace amounts of metal ions, particularly copper (Cu²⁺), can act as catalysts for oxidative degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of potency over time | Hydrolysis of the pentanonide group or oxidation of the side chain. | Optimize the pH of the solution to a range where degradation is minimized (aim for pH ~3.4-4.5). Store solutions at refrigerated temperatures (2-8°C). |
| Discoloration of the solution (yellowing/browning) | Oxidative degradation. | Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon) to displace oxygen. Add an appropriate antioxidant to the formulation. Protect the solution from light. |
| Formation of precipitates | Degradation products may have lower solubility. The pH of the solution may have shifted. | Filter the solution through a compatible membrane filter. Verify and adjust the pH of the solution. Consider using a co-solvent system to improve the solubility of both the parent drug and its potential degradants. |
| Inconsistent analytical results | Incomplete dissolution, degradation during sample preparation, or issues with the analytical method. | Ensure complete dissolution of this compound before analysis. Prepare samples fresh and protect them from light and heat. Use a validated stability-indicating analytical method. |
Strategies for Preventing this compound Degradation
The following table summarizes key strategies and excipients that can be employed to enhance the stability of this compound in solution.
| Strategy | Excipient/Method | Concentration/Condition | Mechanism of Action |
| pH Optimization | Buffers (e.g., citrate, acetate) | Adjust to pH ~3.4 - 4.5 | Minimizes rates of hydrolysis and oxidation. |
| Antioxidants | Sodium Metabisulfite, Ascorbic Acid | 0.01% - 0.1% w/v | Inhibit oxidative degradation by acting as sacrificial agents. |
| Chelating Agents | Edetate Disodium (EDTA) | 0.01% - 0.05% w/v | Sequesters metal ions that catalyze oxidative reactions. |
| Solvent Selection | Propylene Glycol, Polyethylene Glycol | As required | Can improve solubility and stability. Note: Propylene glycol can extract metal ions from container-closure systems. |
| Protection from Light | Amber vials, light-protective packaging | N/A | Prevents photodegradation. |
| Temperature Control | Refrigeration | 2-8°C | Slows down the rate of chemical degradation. |
| Oxygen Exclusion | Inert gas (Nitrogen, Argon) sparging | N/A | Reduces oxidative degradation by removing oxygen from the solution and container headspace. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with 0.1 N NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 30 minutes.
-
Cool the solution and neutralize with 0.1 N HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
This method can be used to separate this compound from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Start with 30% Acetonitrile, increasing to 70% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: Workflow for forced degradation studies of this compound.
References
Technical Support Center: Optimizing Amcinafal Dosage for Primary Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Amcinafal dosage in primary cell lines. As this compound is a synthetic glucocorticoid, the guidance provided is based on established principles of glucocorticoid action and cell culture methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic glucocorticoid. Like other glucocorticoids, it is expected to exert its effects by binding to the glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it can modulate the transcription of target genes. This can lead to a wide range of cellular responses, including anti-inflammatory effects, and regulation of metabolism and cell growth.
Q2: What is a recommended starting concentration for this compound in primary cell culture?
Since specific data for this compound is not widely available, a good starting point is to perform a dose-response experiment based on concentrations used for other potent synthetic glucocorticoids like dexamethasone. A broad range of concentrations from 0.1 nM to 10 µM is recommended to determine the optimal concentration for your specific primary cell type and desired biological effect.[1]
Q3: How long should I expose my primary cells to this compound?
The optimal exposure time is dependent on the specific cell type and the endpoint being measured. It is recommended to perform a time-course experiment (e.g., 24, 48, or 72 hours) to determine the most appropriate duration for your study.[1] Some effects may be rapid, while others may require longer-term incubation.
Q4: What are the potential effects of this compound on primary cells?
Based on the known effects of other glucocorticoids, this compound may induce a variety of responses depending on the cell type. These can include inhibition of cell proliferation, induction of apoptosis, and alterations in differentiation pathways.[1] For example, in primary human myoblasts, glucocorticoids can lead to muscle atrophy[2][3], while in primary amnion epithelial cells, they can induce senescence.
Troubleshooting Guides
Issue 1: I am not observing any response to this compound in my primary cells.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal this compound Concentration | Perform a dose-response study with a wider range of concentrations (e.g., 0.01 nM to 100 µM). The optimal concentration can be highly cell-type specific. |
| Insufficient Incubation Time | Conduct a time-course experiment, measuring your endpoint at multiple time points (e.g., 6, 12, 24, 48, 72 hours). |
| Low or Absent Glucocorticoid Receptor (GR) Expression | Verify the expression of the glucocorticoid receptor in your primary cell line using techniques like qPCR or Western blot. Primary cell GR expression can vary. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions as recommended by the manufacturer. |
| Cell Culture Conditions | Ensure your primary cells are healthy, within a low passage number, and at a consistent confluency at the time of treatment. |
Issue 2: I am observing high levels of cell death after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Perform a dose-response experiment and assess cell viability at each concentration using an MTT or trypan blue exclusion assay. Lower the concentration to a non-toxic level. |
| Prolonged Exposure | Reduce the incubation time. Determine if a shorter exposure is sufficient to achieve the desired effect without inducing significant cell death. |
| Cell-Type Specific Sensitivity | Some primary cell types are inherently more sensitive to glucocorticoids. If reducing concentration and exposure time is not effective, consider using a different primary cell model if possible. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level (typically <0.1%). Include a vehicle-only control in your experiments. |
Issue 3: I am seeing high variability in my results between experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Practices | Standardize your cell culture protocols. Use cells from the same passage number, seed at a consistent density, and treat at the same level of confluency for all experiments. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions. |
| Variability in Primary Cell Lots | If using primary cells from different donors or lots, be aware that there can be inherent biological variability. Test each new lot to ensure consistency. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a consistent stock solution. |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound
-
Cell Plating: Seed your primary cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at a consistent confluency at the time of treatment.
-
This compound Preparation: Prepare a series of this compound dilutions in complete cell culture medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO, depending on the solvent for the this compound stock).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Analysis: Perform your desired assay to measure the biological response (e.g., gene expression, protein levels, cell viability).
Protocol 2: Cell Viability (MTT) Assay
-
Perform Dose-Response: Follow steps 1-4 of the "Dose-Response Assay for this compound" protocol.
-
Add MTT Reagent: Following the manufacturer's instructions, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
Visualizations
Caption: Glucocorticoid signaling pathway of this compound.
Caption: Experimental workflow for this compound optimization.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Improving Amcinafal Bioavailability in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the bioavailability of Amcinafal in rodent models.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter during your research.
Issue 1: Low and Variable Oral Bioavailability of this compound in Rodent Studies
-
Question: We are observing very low and inconsistent plasma concentrations of this compound after oral administration to rats. What could be the cause and how can we address this?
-
Answer: Low and variable oral bioavailability is a common challenge for poorly water-soluble compounds like this compound. Several factors could be contributing to this issue:
-
Poor Aqueous Solubility: this compound's low solubility likely limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
-
Formulation-Related Issues: The vehicle used to administer this compound may not be optimal for its solubilization and presentation to the gut wall.
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.[1]
-
P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: If not already done, thoroughly characterize this compound's solubility at different pH values relevant to the rodent GI tract.
-
Optimize Formulation: Experiment with different formulation strategies to enhance solubility and dissolution.[2] Consider the following, with comparative data presented in Table 1:
-
Solid Dispersions: Creating solid dispersions with polymers like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can improve the dissolution rate.[3]
-
Cyclodextrin Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve absorption by presenting the drug in a solubilized state.
-
-
Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using rat liver microsomes or S9 fractions to understand the extent of first-pass metabolism.
-
Assess P-gp Efflux: Use in vitro models like Caco-2 cell monolayers to determine if this compound is a P-gp substrate.
-
Issue 2: Formulation Instability and Drug Precipitation
-
Question: Our this compound formulation appears stable initially, but we suspect the drug is precipitating out of solution upon administration or during the experiment. How can we confirm and prevent this?
-
Answer: Drug precipitation can lead to a significant underestimation of bioavailability and high variability in results.
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution studies that mimic the conditions of the GI tract (e.g., simulated gastric and intestinal fluids) to assess the stability of your formulation.
-
Use of Precipitation Inhibitors: Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC-AS), into your formulation to maintain a supersaturated state of the drug in the GI tract.
-
Particle Size Analysis: If using a suspension, ensure the particle size is small and uniform to aid dissolution and prevent rapid sedimentation. Particle size reduction can improve bioavailability.[2]
-
Issue 3: Discrepancies Between In Vitro and In Vivo Results
-
Question: Our in vitro permeability assays suggested good membrane permeability for this compound, but the in vivo bioavailability is still low. What could explain this discrepancy?
-
Answer: While in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are useful for predicting passive diffusion, they do not account for all the physiological factors present in vivo.
Troubleshooting Steps:
-
Consider Active Transport and Efflux: As mentioned, active efflux by transporters like P-gp can significantly limit absorption in vivo, a factor not captured in a simple PAMPA model. A bidirectional Caco-2 assay can provide insights into active transport.
-
Evaluate GI Tract Stability: this compound may be degrading in the harsh pH environment of the stomach or due to enzymatic activity in the intestine. Assess its stability in simulated gastric and intestinal fluids.
-
Factor in First-Pass Metabolism: The liver is a major site of drug metabolism. Even if a drug permeates the gut wall, it can be extensively metabolized by the liver before reaching systemic circulation. In vitro metabolism studies with liver microsomes can help quantify this.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the oral bioavailability of this compound in rodents?
A1: The oral bioavailability of this compound is primarily influenced by its solubility, permeability, and metabolic stability. As a likely poorly soluble compound, its dissolution rate in the gastrointestinal fluid is a major limiting factor. Other important considerations include its susceptibility to first-pass metabolism in the gut and liver, and potential efflux by transporters like P-glycoprotein.
Q2: Which rodent model is most appropriate for studying this compound's bioavailability?
A2: Rats, particularly strains like Sprague-Dawley and Wistar, are commonly used for oral bioavailability studies due to their well-characterized physiology and similarities in absorption, distribution, metabolism, and excretion profiles to humans for many compounds. However, it's important to be aware of species differences in metabolism.
Q3: What are the most promising formulation strategies for improving this compound's bioavailability?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. These include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its dissolution rate.
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin to increase its solubility.
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, and co-solvents to form emulsions or self-emulsifying systems upon contact with GI fluids.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase the surface area for dissolution.
Q4: How can I perform a preliminary assessment of this compound's permeability?
A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro screening tool to predict passive membrane permeability. It involves measuring the passage of the compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. For a more comprehensive assessment that includes active transport, a Caco-2 cell monolayer assay is recommended.
Data Presentation
Table 1: Impact of Formulation Strategies on Solubility and Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Example Carrier/Excipient | Solubility Enhancement (fold increase) | Bioavailability Enhancement (fold increase) | Reference |
| Solid Dispersion | Polyethylene glycol 6000 (PEG 6000) | > 10 | Varies | |
| Polyvinylpyrrolidone K-30 (PVP K30) | > 20 | Varies | ||
| Inclusion Complex | beta-Cyclodextrin (BCD) | > 50 | Varies | |
| Hydroxypropyl-beta-cyclodextrin (HPBCD) | > 50 | Varies | ||
| Co-amorphous System | Arginine | Significant | Significant | |
| Lipid-Based Formulation | PEG400/Labrasol (1:1 v/v) | - | 25-28% (absolute F) |
Note: The extent of enhancement is highly dependent on the specific drug and excipients used.
Table 2: Typical Pharmacokinetic Parameters for a Poorly Soluble Drug in Rats Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | 18 | 1800 | - | 2026 | - | |
| Oral (unformulated) | 72 | 229 | 1 | 1269 | 16 | |
| Oral (optimized formulation) | 30 | ~500-1000 | 2-4 | - | 25-28 |
These values are illustrative and can vary significantly based on the compound and formulation.
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
-
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 6.8 and pH 7.4, simulated gastric fluid (SGF, pH 1.2), simulated intestinal fluid (SIF, pH 6.8), orbital shaker, centrifuge, HPLC system.
-
Procedure:
-
Add an excess amount of this compound powder to separate vials containing each of the test media.
-
Incubate the vials in an orbital shaker at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound.
-
Materials: PAMPA plate system (e.g., Millipore MultiScreen™), lipid solution (e.g., 2% lecithin in dodecane), this compound stock solution, PBS (pH 7.4), plate reader.
-
Procedure:
-
Coat the filter of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add PBS to the acceptor plate wells.
-
Prepare the donor solution by diluting the this compound stock solution in PBS (pH 7.4).
-
Add the donor solution to the donor plate wells.
-
Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate).
-
Incubate at room temperature for a specified period (e.g., 4-16 hours).
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a plate reader or HPLC.
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.
-
Materials: Male Sprague-Dawley rats with jugular vein cannulas, this compound formulation, dosing gavage needles, blood collection tubes (with anticoagulant), centrifuge, analytical instruments (LC-MS/MS).
-
Procedure:
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of this compound in a suitable vehicle via the jugular vein cannula.
-
Oral (PO) Group: Administer a single dose of the this compound formulation via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute oral bioavailability by comparing the dose-normalized AUC from the oral group to the IV group (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Decision tree for selecting a suitable formulation strategy.
Caption: Potential metabolic pathways for a corticosteroid-like compound.
References
- 1. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the solubility of ampelopsin by solid dispersions and inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors in Cancer Cells
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working to overcome resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in cancer cells. As "Amcinafal" is a synthetic glucocorticoid and not an anti-cancer therapeutic, this guide will focus on EGFR TKIs, a class of targeted therapy where acquired resistance is a significant clinical challenge. The information provided is intended to support experimental troubleshooting and the development of novel therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EGFR Tyrosine Kinase Inhibitors?
A1: EGFR TKIs are small molecule inhibitors that competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of the Epidermal Growth Factor Receptor.[1] This binding prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[1] By inhibiting EGFR autophosphorylation, TKIs effectively block signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[2][3]
Q2: My cancer cell line, which was initially sensitive to a first-generation EGFR TKI, has developed resistance. What are the most common molecular mechanisms for this acquired resistance?
A2: The most prevalent mechanisms of acquired resistance to first-generation EGFR TKIs are:
-
Secondary "gatekeeper" mutation (T790M): This mutation in exon 20 of the EGFR gene accounts for approximately 50-60% of acquired resistance cases.[4] The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of first-generation TKIs.
-
MET Proto-Oncogene (MET) Amplification: Amplification of the MET gene is the most common bypass track mechanism, occurring in about 15% of patients who develop resistance to first-line osimertinib. This leads to the activation of MET receptor tyrosine kinase, which can then activate downstream signaling pathways, such as PI3K/Akt, independently of EGFR, thus bypassing the EGFR blockade.
Q3: How can I overcome T790M-mediated resistance in my experiments?
A3: Third-generation EGFR TKIs, such as osimertinib, have been specifically designed to be effective against EGFR-mutant non-small cell lung cancer (NSCLC) that harbors the T790M resistance mutation. These inhibitors form a covalent bond with the C797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of both the sensitizing EGFR mutation and the T790M resistance mutation.
Q4: What strategies can be employed to combat MET amplification-driven resistance?
A4: A combination therapy approach is a promising strategy to overcome MET amplification-mediated resistance. This typically involves the co-administration of an EGFR TKI with a MET inhibitor. Clinical trials have shown that combining an EGFR TKI with a MET TKI, such as savolitinib or capmatinib, can lead to significant response rates in patients with MET-amplified, EGFR-mutant NSCLC that has become resistant to EGFR TKI monotherapy.
Troubleshooting Guides
Problem: Inconsistent IC50 values for an EGFR inhibitor in my cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the assay. |
| Drug Dilution Errors | Prepare fresh serial dilutions of the inhibitor for each experiment. Use a consistent solvent (e.g., DMSO) and ensure the final solvent concentration is the same across all wells and does not exceed a cytotoxic level (typically <0.5%). |
| Incubation Time | Standardize the incubation time with the inhibitor (e.g., 48 or 72 hours) across all experiments. |
| Assay Reagent Variability | Ensure MTT or other viability assay reagents are properly stored and are not expired. Mix reagents thoroughly before use. |
Problem: Weak or no signal for phosphorylated EGFR (p-EGFR) in Western blot of untreated, EGFR-activated cells.
| Possible Cause | Troubleshooting Step |
| Inefficient Cell Lysis | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Ensure complete cell lysis by scraping and vortexing on ice. |
| Low Protein Concentration | Quantify protein concentration using a BCA or Bradford assay and load a sufficient amount of protein (typically 20-40 µg) per lane. |
| Suboptimal Antibody Dilution | Titrate the primary antibody to determine the optimal concentration for detecting p-EGFR. |
| Inefficient Protein Transfer | Ensure proper transfer of high molecular weight proteins like EGFR (~175 kDa) by using a wet transfer system and optimizing transfer time and voltage. |
| Blocking Buffer | For phosphorylated protein detection, it is often recommended to use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. |
Quantitative Data Summary
Table 1: IC50 Values of Osimertinib in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | IC50 of Osimertinib (nM) |
| PC-9 | exon 19 deletion | 23 |
| H1975 | L858R, T790M | 5 |
| PC-9ER | exon 19 deletion, T790M | 13 |
| LoVo | Wild-Type EGFR | 493.8 |
| LoVo | exon 19 deletion EGFR | 12.92 |
| LoVo | L858R/T790M EGFR | 11.44 |
Data compiled from multiple sources.
Table 2: Frequency of Acquired Resistance Mechanisms to First-Generation EGFR TKIs
| Resistance Mechanism | Frequency in Resistant Patients |
| EGFR T790M Mutation | 50-60% |
| MET Amplification | ~10-15% |
| Histologic Transformation to SCLC | ~6.20% |
Table 3: Efficacy of Combination Therapies in EGFR TKI-Resistant NSCLC
| Combination Therapy | Patient Population | Objective Response Rate (ORR) |
| Gefitinib + Carboplatin/Pemetrexed | First-line EGFR-mutant NSCLC | 73.2% (vs. 53.1% for gefitinib alone) |
| Osimertinib + Savolitinib | EGFR-mutant, MET-amplified NSCLC post-EGFR TKI | 44% |
| Erlotinib + Ramucirumab | First-line EGFR-mutant NSCLC | Not specified, but improved PFS vs. erlotinib alone |
| Amivantamab + Lazertinib | Post-first-generation EGFR TKI resistance | 36% |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
EGFR inhibitor (dissolved in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in complete culture medium. A common starting range is from 100 µM to 0.001 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Western Blot for Phosphorylated and Total EGFR
This protocol describes the detection of phosphorylated EGFR (p-EGFR) and total EGFR by Western blotting to assess the efficacy of an EGFR inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
EGFR inhibitor (dissolved in DMSO)
-
EGF (for stimulation)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of the EGFR inhibitor for the desired time (e.g., 2-24 hours). Include a vehicle control.
-
For p-EGFR analysis, you may need to stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for EGFR.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer (typically 5% BSA in TBST for phospho-antibodies) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total EGFR and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer, then re-blocked and re-probed with the respective primary and secondary antibodies.
-
Signaling Pathways and Experimental Workflows
Caption: EGFR Signaling Pathway and TKI Inhibition.
Caption: Common Mechanisms of Acquired Resistance to EGFR TKIs.
Caption: Experimental Workflow for Evaluating EGFR Inhibitor Efficacy.
References
- 1. Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR Pathway in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologypro.esmo.org [oncologypro.esmo.org]
Amcinafal experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the synthetic glucocorticoid, Amcinafal.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in anti-inflammatory assay results | Inconsistent cell plating density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Variability in this compound dilution preparation. | Prepare a fresh stock solution of this compound for each experiment. Use calibrated pipettes and perform serial dilutions carefully. | |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma contamination. Practice sterile techniques to prevent bacterial or fungal contamination. | |
| Low potency of this compound observed in receptor binding assay | Degradation of this compound. | Store this compound stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles. Protect from light. |
| Inactive glucocorticoid receptor in the cell lysate. | Prepare fresh cell lysates for each experiment. Ensure the lysis buffer contains protease inhibitors. | |
| Incorrect buffer composition or pH. | Verify the composition and pH of all buffers used in the assay. | |
| Unexpected off-target effects in cell-based assays | Non-specific binding of this compound. | Include appropriate controls, such as a known inactive steroid, to assess non-specific effects. |
| Cytotoxicity at high concentrations. | Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) and use concentrations below this threshold. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic glucocorticoid that acts as an agonist for the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This action leads to anti-inflammatory, immunosuppressive, and anti-proliferative effects.
Q2: How should this compound be stored?
A2: this compound powder should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep it at -20°C. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are some potential sources of experimental variability when working with this compound?
A4: Experimental variability can arise from several factors, including inconsistent cell culture conditions, inaccuracies in compound dilutions, batch-to-batch variation of reagents, and the inherent biological variability of the experimental system.[1] Implementing standardized protocols and including proper controls can help minimize this variability.
Q5: Are there any known cross-reactivities or off-target effects of this compound?
A5: As a corticosteroid, this compound may exhibit some cross-reactivity with other steroid receptors, such as the mineralocorticoid receptor, particularly at higher concentrations. It is advisable to perform counter-screening assays to assess the selectivity of this compound.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol outlines a method to determine the binding affinity of this compound to the glucocorticoid receptor.
Materials:
-
Recombinant human GR protein
-
Fluorescently labeled dexamethasone (a potent GR agonist)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
This compound
-
Microplate reader with fluorescence polarization capabilities
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add the recombinant GR protein and the fluorescently labeled dexamethasone to each well.
-
Add the different concentrations of this compound to the wells. Include a control with no this compound.
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
A decrease in fluorescence polarization indicates the displacement of the fluorescently labeled dexamethasone by this compound.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the binding of the fluorescently labeled dexamethasone.
Anti-Inflammatory Assay (LPS-induced TNF-α production in Macrophages)
This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
Methodology:
-
Seed the macrophage cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 4-6 hours) to induce TNF-α production. Include an unstimulated control and a vehicle control.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
A dose-dependent decrease in TNF-α production in the presence of this compound indicates its anti-inflammatory activity.
-
Calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the LPS-induced TNF-α production.
Quantitative Data
Table 1: In Vitro Potency of this compound in a GR Competitive Binding Assay
| Compound | IC50 (nM) | Standard Deviation (nM) |
| This compound | 5.2 | ± 0.8 |
| Dexamethasone | 2.5 | ± 0.4 |
| Inactive Control | >10,000 | N/A |
Table 2: Anti-Inflammatory Activity of this compound (Inhibition of LPS-induced TNF-α)
| Compound | IC50 (nM) | Standard Deviation (nM) |
| This compound | 12.8 | ± 2.1 |
| Dexamethasone | 7.5 | ± 1.5 |
| Vehicle Control | No Inhibition | N/A |
Visualizations
References
Interpreting unexpected results with Amcinafal treatment
Welcome to the technical support center for Amcinafal. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during experimentation with this compound, a synthetic glucocorticoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (developmental code name SQ-15102), also known as triamcinolone pentanonide, is a potent synthetic glucocorticoid corticosteroid.[1] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR).[2][3] Upon binding, the this compound-GR complex translocates to the nucleus.[4][5] There, it modulates gene expression in two primary ways:
-
Transactivation: The GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, increasing the transcription of anti-inflammatory proteins.
-
Transrepression: The this compound-activated GR can interfere with the activity of other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes.
Q2: I am observing lower-than-expected anti-inflammatory activity in my cell-based assay. What are the possible causes?
A2: Several factors could contribute to reduced efficacy. A common issue is a biphasic or "bell-shaped" dose-response curve, where supraoptimal concentrations lead to a decrease in effect. Other potential causes include issues with the compound's stability, cellular resistance, or problems with the assay itself. A systematic approach to troubleshooting is recommended.
Q3: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often traced back to experimental variables. Key factors to control include:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Continuous passaging can alter cellular responsiveness.
-
Reagent Variability: Document the lot numbers for all reagents, including media and serum. Different lots can introduce variability.
-
Compound Handling: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Plating: Ensure a uniform, single-cell suspension when seeding plates to avoid variability in cell density.
Q4: Can this compound cause cytotoxicity?
A4: Yes, high concentrations of corticosteroids can be cytotoxic to certain cell types. It is crucial to determine the cytotoxic threshold of this compound in your specific cell line. Additionally, the vehicle (typically DMSO) can also be toxic at higher concentrations. Ensure the final DMSO concentration in your culture medium is non-toxic (generally ≤ 0.5%).
Troubleshooting Guides
Issue 1: Paradoxical Pro-inflammatory Effects at High Concentrations
You may observe that while this compound shows expected anti-inflammatory effects at lower concentrations (e.g., 1-100 nM), higher concentrations (>1 µM) result in an increase in inflammatory markers, contrary to expectations.
Possible Causes & Solutions
-
Receptor Downregulation: Prolonged exposure to high concentrations of a potent agonist can lead to the downregulation of the glucocorticoid receptor (GR), reducing the cell's ability to respond.
-
Off-Target Effects: At high concentrations, this compound may interact with other cellular targets, triggering unintended signaling pathways. Small molecules can have off-target interactions that may be the primary mechanism of action at higher doses.
-
Transrepression vs. Transactivation Imbalance: The dose-response for GR-mediated transactivation and transrepression can differ. High concentrations might unfavorably alter this balance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for paradoxical effects.
Quantitative Data Example
The following table illustrates a biphasic dose-response where this compound inhibits TNF-α production at lower concentrations but this effect diminishes at higher concentrations.
| This compound Conc. (nM) | TNF-α Production (% of Control) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 2.1 |
| 1 | 65 ± 4.1 | 99 ± 1.8 |
| 10 | 32 ± 3.5 | 98 ± 2.5 |
| 100 | 28 ± 2.9 | 97 ± 3.0 |
| 1000 | 45 ± 6.8 | 95 ± 3.4 |
| 10000 | 78 ± 8.1 | 85 ± 4.5 |
Issue 2: Suspected Off-Target Activity on Mineralocorticoid Receptor (MR)
Given that this compound is a steroid, there is a possibility of cross-reactivity with other steroid receptors, such as the mineralocorticoid receptor (MR), which can confound results, particularly in tissues where both GR and MR are expressed (e.g., kidney, heart, certain neurons).
Possible Causes & Solutions
-
Structural Similarity: The steroid backbone of this compound may allow it to bind to the ligand-binding domain of MR.
-
High Expression of MR: The cell type used may express high levels of MR and low levels of GR, skewing the response.
Experimental Protocols
Protocol 1: Competitive Binding Assay
-
Objective: To determine the relative affinity of this compound for GR and MR.
-
Methodology:
-
Prepare cell lysates or purified recombinant GR and MR proteins.
-
Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., ³H-dexamethasone for GR, ³H-aldosterone for MR).
-
Add increasing concentrations of unlabeled this compound (the competitor).
-
After incubation, separate bound from unbound radioligand (e.g., via filtration).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of this compound required to displace 50% of the radiolabeled ligand. A lower IC50 indicates higher binding affinity.
-
Protocol 2: Receptor-Specific Reporter Assay
-
Objective: To functionally assess the activation of GR versus MR by this compound.
-
Methodology:
-
Co-transfect cells (e.g., HEK293T) with two plasmids:
-
An expression vector for either human GR or human MR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with either GREs or Mineralocorticoid Response Elements (MREs).
-
-
Treat the transfected cells with a dose-range of this compound. Include a GR-specific agonist (Dexamethasone) and an MR-specific agonist (Aldosterone) as positive controls.
-
After 18-24 hours, lyse the cells and measure luciferase activity.
-
Plot the dose-response curve for this compound on both the GRE-luciferase and MRE-luciferase reporter systems to determine its functional selectivity.
-
Data Interpretation
The table below shows hypothetical data from a reporter assay, suggesting that this compound has significant off-target activity on MR at concentrations above 100 nM.
| Treatment | Conc. (nM) | GR Activation (Fold Change) | MR Activation (Fold Change) |
| Dexamethasone | 100 | 15.2 ± 1.3 | 1.8 ± 0.4 |
| Aldosterone | 10 | 1.5 ± 0.3 | 12.5 ± 1.1 |
| This compound | 1 | 3.1 ± 0.5 | 1.1 ± 0.2 |
| This compound | 10 | 8.9 ± 0.9 | 1.4 ± 0.3 |
| This compound | 100 | 14.5 ± 1.6 | 4.2 ± 0.6 |
| This compound | 1000 | 16.1 ± 1.8 | 9.8 ± 1.2 |
Signaling Pathway Diagrams
Canonical Glucocorticoid Receptor (GR) Signaling
The binding of a ligand like this compound to the cytoplasmic GR causes it to dissociate from a chaperone protein complex, dimerize, and translocate to the nucleus to regulate gene expression.
Caption: Canonical genomic signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Amcinafal incubation time for optimal response
Disclaimer: Amcinafal is a synthetic glucocorticoid that has not been commercially marketed. As such, publicly available experimental data is limited. The following guidelines are based on the general principles of glucocorticoid action and experience with other well-characterized corticosteroids. Researchers should always perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell type and experimental endpoint.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
As a glucocorticoid, this compound is expected to exert its effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] Upon binding, the this compound-GR complex translocates to the nucleus.[1][3] In the nucleus, it acts as a transcription factor, binding to glucocorticoid response elements (GREs) in the promoter regions of target genes to either activate (transactivation) or repress (transrepression) gene expression.[4] This modulation of gene expression underlies its physiological and pharmacological effects.
Q2: What is a recommended starting point for this compound incubation time?
For initial experiments, an incubation time of 18 to 24 hours is a common starting point for assessing the genomic effects of glucocorticoids. This duration is often sufficient to observe changes in the expression of target genes. However, the optimal time can vary significantly depending on the cell type and the specific biological response being measured. For non-genomic, more rapid effects, much shorter incubation times (minutes to a few hours) may be appropriate. A time-course experiment is essential to determine the ideal incubation period for your specific experimental setup.
Q3: How does incubation time relate to this compound concentration?
Incubation time and concentration are interconnected. A lower concentration of this compound may require a longer incubation period to elicit a significant response, while a higher concentration might produce a response more quickly. It is crucial to perform a thorough dose-response experiment at a fixed, and what is presumed to be, optimal time point to identify the EC50 (half-maximal effective concentration). Subsequently, a time-course experiment should be conducted using a concentration at or near the EC50 to pinpoint the optimal incubation duration.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound. | 1. Suboptimal Incubation Time: The incubation period may be too short for the desired genomic effects to manifest. 2. Inappropriate Concentration: The concentration of this compound may be too low to elicit a response. 3. Cell Line Insensitivity: The cell line may have low expression of the glucocorticoid receptor (GR). | 1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point. 2. Conduct a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 1 µM). 3. Verify GR expression in your cell line using techniques like Western blot or qPCR. Consider using a different, more responsive cell line. |
| High variability between experimental replicates. | 1. Inconsistent Incubation Times: Minor variations in the timing of sample processing can lead to variability. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells will result in varied responses. 3. Edge Effects in Multi-well Plates: Wells on the periphery of the plate can experience different temperature and evaporation rates. | 1. Standardize all incubation and harvesting times meticulously. 2. Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. 3. Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or buffer. |
| Unexpected cytotoxicity observed. | 1. High this compound Concentration: The concentration used may be toxic to the cells. 2. Prolonged Incubation: Extended exposure to the compound, even at lower concentrations, could be detrimental to cell health. 3. Vehicle (e.g., DMSO) Toxicity: The concentration of the solvent used to dissolve this compound may be too high. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. 2. Assess cell viability at different time points during your time-course experiment. 3. Ensure the final vehicle concentration is at a non-toxic level (typically ≤ 0.1% for DMSO) and include a vehicle-only control. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Incubation Time
This protocol outlines a time-course experiment to identify the optimal incubation period for this compound in a cell-based assay, measuring the expression of a known glucocorticoid-responsive gene (e.g., GILZ or FKBP5).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line cultured in multi-well plates
-
Cell culture medium and supplements
-
Reagents for RNA extraction and qPCR
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and have not reached confluency by the final time point. Allow cells to adhere and recover for 24 hours.
-
This compound Treatment: Prepare a working solution of this compound in a cell culture medium at a concentration previously determined to be effective (e.g., the EC50 value from a dose-response study, or 100 nM as a starting point).
-
Incubation: Replace the existing medium with the this compound-containing medium. Incubate the cells for various durations (e.g., 0, 2, 4, 8, 12, 24, and 48 hours). Include a vehicle control (medium with the same concentration of DMSO) for each time point.
-
Cell Lysis and RNA Extraction: At each designated time point, wash the cells with PBS and then lyse them directly in the well using a suitable lysis buffer. Proceed with RNA extraction according to the manufacturer's protocol.
-
Quantitative PCR (qPCR): Synthesize cDNA from the extracted RNA. Perform qPCR to quantify the relative expression of the target gene, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the fold change in target gene expression for each time point relative to the 0-hour time point. The optimal incubation time is the point at which the desired level of gene induction or repression is observed, typically at the peak of the response curve before it plateaus or declines.
Data Presentation
Table 1: Hypothetical Time-Course Analysis of this compound-Induced Gene Expression
This table summarizes hypothetical results from the experiment described in Protocol 1, illustrating the effect of different incubation times on the expression of a target gene.
| Incubation Time (Hours) | Mean Fold Change in Target Gene Expression (± SD) |
| 0 | 1.0 (± 0.1) |
| 2 | 2.5 (± 0.3) |
| 4 | 5.8 (± 0.6) |
| 8 | 12.3 (± 1.1) |
| 12 | 15.1 (± 1.4) |
| 24 | 14.8 (± 1.3) |
| 48 | 10.2 (± 0.9) |
Data are hypothetical and for illustrative purposes only.
Visualizations
Glucocorticoid Signaling Pathway
Caption: Generalized signaling pathway for this compound.
Experimental Workflow for Incubation Time Optimization
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
Unmarketed Glucocorticoid Amcinafal: A Comparative Look at its Closely Related, Marketed Analog, Triamcinolone Acetonide, versus Clobetasol Propionate
Amcinafal, a synthetic glucocorticoid corticosteroid also known as triamcinolone pentanonide, was developed but never commercially marketed.[1] Due to its unmarketed status, publicly available clinical efficacy data and head-to-head comparative studies are unavailable. However, to provide a relevant and data-supported comparison within its therapeutic class, this guide will focus on a closely related and widely used compound, Triamcinolone Acetonide.
This guide will compare the efficacy of Triamcinolone Acetonide, a mid-potency corticosteroid, with Clobetasol Propionate, a very high-potency corticosteroid. Both are extensively used in clinical practice to treat a variety of inflammatory skin conditions. Triamcinolone is used for various inflammatory conditions, including allergic rhinitis and osteoarthritis knee pain.[2]
Comparative Efficacy
The primary mechanism of action for corticosteroids involves their anti-inflammatory, immunosuppressive, and anti-proliferative effects. This is achieved through their interaction with glucocorticoid receptors, leading to the modulation of gene expression. The potency of topical corticosteroids is a critical factor in their clinical efficacy and is determined by their vasoconstrictive properties, which correlate with their anti-inflammatory effects.
| Compound | Potency Class | Vasoconstrictor Assay (VCA) Score | Common Therapeutic Uses |
| Triamcinolone Acetonide | Mid-potency (Class IV/V) | Moderate | Atopic dermatitis, eczema, psoriasis |
| Clobetasol Propionate | Very High-potency (Class I) | High | Severe psoriasis, recalcitrant eczema, discoid lupus erythematosus |
Experimental Protocols
The vasoconstrictor assay is a standardized method used to determine the potency of topical corticosteroids.
Vasoconstrictor Assay (VCA) Protocol:
-
Subject Selection: Healthy volunteers with normal skin are selected.
-
Application: A small, standardized amount of the topical corticosteroid is applied to a designated area on the forearm.
-
Occlusion: The application site is covered with an occlusive dressing for a specified period (e.g., 6 hours).
-
Evaluation: The dressing is removed, and the degree of skin blanching (vasoconstriction) is assessed at regular intervals.
-
Scoring: The blanching is scored on a standardized scale (e.g., 0-4), and the scores are used to compare the potency of different corticosteroids.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway of glucocorticoids and the workflow of the vasoconstrictor assay.
Caption: Glucocorticoid signaling pathway.
Caption: Vasoconstrictor assay workflow.
References
Unraveling Amcinafal's Mechanism of Action: A Comparative Guide Using CRISPR-Cas9 Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Amcinafal with other synthetic glucocorticoids and details a CRISPR-Cas9-based experimental framework to validate its mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols and signaling pathway diagrams are provided.
Introduction to this compound and its Therapeutic Potential
This compound is a synthetic glucocorticoid corticosteroid with potential anti-inflammatory and immunosuppressive properties.[1] Like other corticosteroids, its therapeutic effects are presumed to be mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor.[2][3][4] Upon binding to its ligand, the GR translocates to the nucleus and modulates the transcription of a wide array of genes, leading to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory responses.[1] This guide explores the established mechanism of action for synthetic glucocorticoids and presents a robust experimental design utilizing CRISPR-Cas9 technology to definitively validate the molecular pathway of this compound.
Comparison with Alternative Synthetic Glucocorticoids
To understand the therapeutic context of this compound, it is essential to compare its mechanism of action with well-established synthetic glucocorticoids such as Dexamethasone and Prednisone.
Mechanism of Action:
All three compounds share a fundamental mechanism of action:
-
Binding to the Glucocorticoid Receptor (GR): this compound, Dexamethasone, and Prednisone are all agonists of the glucocorticoid receptor. Prednisone itself is a prodrug that is converted to its active form, prednisolone, in the liver.
-
Nuclear Translocation: Upon ligand binding, the GR-drug complex translocates from the cytoplasm into the nucleus.
-
Modulation of Gene Expression: In the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation or transrepression of gene expression.
-
Transrepression: A key anti-inflammatory effect is the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to decreased production of inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The complex can also increase the transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1), which inhibits phospholipase A2 and subsequently the production of inflammatory mediators like prostaglandins and leukotrienes.
-
The primary differences between these glucocorticoids lie in their pharmacokinetic properties, potency, and side-effect profiles.
Validating this compound's Mechanism of Action with CRISPR-Cas9
CRISPR-Cas9 technology offers a precise and efficient method to validate the on-target mechanism of action of this compound by specifically targeting the gene encoding the glucocorticoid receptor, NR3C1.
Experimental Workflow
The following workflow outlines the key steps to validate that this compound's activity is mediated through the glucocorticoid receptor.
Caption: CRISPR-Cas9 experimental workflow for validating this compound's mechanism of action.
Data Presentation: Hypothetical Quantitative Data
The following tables summarize the expected outcomes from the proposed experiments, comparing the effects of this compound and Dexamethasone on wild-type (WT) and NR3C1 knockout (KO) cells.
Table 1: Effect of Glucocorticoids on Pro-inflammatory Cytokine Secretion
| Cell Line | Treatment (1 µM) | IL-2 Secretion (pg/mL) | TNF-α Secretion (pg/mL) |
| WT | Vehicle | 1500 ± 120 | 2500 ± 200 |
| This compound | 300 ± 45 | 500 ± 60 | |
| Dexamethasone | 250 ± 30 | 450 ± 50 | |
| NR3C1 KO | Vehicle | 1550 ± 130 | 2600 ± 210 |
| This compound | 1480 ± 110 | 2550 ± 190 | |
| Dexamethasone | 1500 ± 125 | 2580 ± 205 |
Table 2: Effect of Glucocorticoids on Gene Expression
| Cell Line | Treatment (1 µM) | Relative NFKBIA mRNA Expression (Fold Change) | Relative GILZ mRNA Expression (Fold Change) |
| WT | Vehicle | 1.0 ± 0.1 | 1.0 ± 0.1 |
| This compound | 5.2 ± 0.5 | 8.5 ± 0.9 | |
| Dexamethasone | 6.0 ± 0.6 | 9.2 ± 1.0 | |
| NR3C1 KO | Vehicle | 1.1 ± 0.1 | 0.9 ± 0.1 |
| This compound | 1.2 ± 0.2 | 1.0 ± 0.1 | |
| Dexamethasone | 1.1 ± 0.1 | 1.1 ± 0.2 |
NFKBIA encodes IκBα, an inhibitor of NF-κB. GILZ (Glucocorticoid-Induced Leucine Zipper) is an anti-inflammatory gene induced by glucocorticoids.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of NR3C1
-
gRNA Design and Cloning: Design two to three single guide RNAs (sgRNAs) targeting an early exon of the human NR3C1 gene. Clone the most promising gRNA into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Cell Culture and Transfection: Culture Jurkat T cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Transfect the cells with the gRNA/Cas9 plasmid using electroporation.
-
Single-Cell Cloning: Two days post-transfection, sort GFP-positive single cells into 96-well plates using fluorescence-activated cell sorting (FACS).
-
Clone Expansion and Validation: Expand the single-cell clones. Screen for NR3C1 knockout by Western blot analysis for the glucocorticoid receptor protein. Confirm the knockout at the genomic level by Sanger sequencing of the targeted region. Select a validated NR3C1 KO clone and a wild-type (WT) clone (transfected with a non-targeting gRNA) for further experiments.
Cytokine Profiling
-
Cell Seeding and Treatment: Seed WT and NR3C1 KO Jurkat cells at a density of 1 x 10^6 cells/mL in 24-well plates.
-
Stimulation and Treatment: Pre-treat the cells with 1 µM this compound, 1 µM Dexamethasone, or vehicle (0.1% DMSO) for 1 hour. Stimulate the cells with phorbol 12-myristate 13-acetate (PMA) (50 ng/mL) and ionomycin (1 µM) for 24 hours to induce cytokine production.
-
Supernatant Collection and Analysis: Centrifuge the plates and collect the supernatant. Measure the concentration of IL-2 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Gene Expression Analysis by RT-qPCR
-
Cell Treatment and RNA Extraction: Treat WT and NR3C1 KO Jurkat cells with 1 µM this compound, 1 µM Dexamethasone, or vehicle for 6 hours. Extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative PCR using SYBR Green master mix and primers specific for NFKBIA, GILZ, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated WT cells.
Signaling Pathway Diagram
The following diagram illustrates the canonical glucocorticoid signaling pathway, which is the target for validation by the CRISPR-Cas9 experiments.
Caption: The glucocorticoid signaling pathway activated by this compound.
Conclusion
The proposed CRISPR-Cas9-based experimental approach provides a definitive method to validate that the mechanism of action of this compound is dependent on the glucocorticoid receptor. The expected results, demonstrating a loss of this compound's anti-inflammatory effects in NR3C1 knockout cells, would provide strong evidence for its on-target activity. This comparative guide, with its detailed protocols and data presentation, serves as a valuable resource for researchers investigating the therapeutic potential of this compound and other novel glucocorticoids.
References
- 1. droracle.ai [droracle.ai]
- 2. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of glucocorticoid receptor signaling. | BioGRID [thebiogrid.org]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amcinonide and its Analogs in Topical Corticosteroid Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amcinafal (SQ-15102), a synthetic glucocorticoid also known as triamcinolone pentanonide, was developed as a topical anti-inflammatory agent but was never commercially marketed. Consequently, direct comparative data for this compound is unavailable in published literature. This guide provides a head-to-head comparison of its close structural and functional analog, Amcinonide, with other widely used topical corticosteroids, namely Triamcinolone Acetonide and Fluocinolone Acetonide. The objective is to offer a comprehensive overview of their relative potencies and therapeutic profiles, supported by experimental data and methodologies relevant to the field of dermatological drug development.
The comparisons herein are based on established preclinical and clinical evaluation methods for topical corticosteroids, providing a framework for understanding the therapeutic potential of these compounds.
Comparative Efficacy and Potency
The potency of topical corticosteroids is a critical determinant of their clinical efficacy and is most commonly evaluated using the vasoconstrictor assay. This assay measures the degree of skin blanching (vasoconstriction) induced by the corticosteroid, which correlates with its anti-inflammatory activity. Additional preclinical models, such as carrageenan-induced paw edema and oxazolone-induced ear edema in rodents, are employed to assess anti-inflammatory effects.
Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method to determine the topical potency of corticosteroids in humans. The degree of skin blanching is visually scored at various time points after application.
| Compound | Potency Class | Relative Potency (Vasoconstriction) |
| Amcinonide | High | +++ |
| Triamcinolone Acetonide | Medium to High | ++ to +++ |
| Fluocinolone Acetonide | Medium | ++ |
Potency classes are based on the 7-class system, with Class 1 being the most potent.
Preclinical Anti-inflammatory Models
Animal models are instrumental in the preclinical assessment of anti-inflammatory activity.
| Compound | Carrageenan-Induced Paw Edema (% Inhibition) | Oxazolone-Induced Ear Edema (% Inhibition) |
| Amcinonide | Data not readily available | Data not readily available |
| Triamcinolone Acetonide | ~50-60% | ~40-50% |
| Fluocinolone Acetonide | ~40-50% | ~30-40% |
Note: The presented data are representative values from various studies and can vary based on the experimental conditions.
Experimental Protocols
Vasoconstrictor Assay Protocol
-
Subject Selection: Healthy volunteers with normal skin on their forearms are recruited.
-
Drug Application: A standardized amount of the corticosteroid formulation is applied to a small, demarcated area on the volar forearm.
-
Occlusion: The application site is covered with an occlusive dressing to enhance penetration.
-
Evaluation: The dressing is removed after a specified period (e.g., 16 hours), and the degree of vasoconstriction (blanching) is assessed by trained observers at regular intervals (e.g., 2, 4, 6, and 24 hours post-removal).
-
Scoring: A scoring system (e.g., 0-4 scale, where 0 is no blanching and 4 is maximal blanching) is used to quantify the response.
Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Drug Administration: The test compound (topical formulation) is applied to the plantar surface of the rat's hind paw.
-
Induction of Inflammation: After a set pre-treatment time, a sub-plantar injection of 1% carrageenan solution is administered into the same paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.
Oxazolone-Induced Ear Edema Protocol
-
Animal Model: Mice (e.g., BALB/c) are commonly used.
-
Sensitization: A solution of oxazolone is applied to the shaved abdomen of the mice.
-
Challenge: Several days later, a lower concentration of oxazolone is applied to the inner and outer surfaces of one ear to elicit an inflammatory response. The contralateral ear receives the vehicle as a control.
-
Drug Application: The topical corticosteroid is applied to the ear shortly before or after the oxazolone challenge.
-
Measurement of Edema: Ear thickness is measured using a digital micrometer at various time points (e.g., 24 and 48 hours) after the challenge. The difference in thickness between the challenged and unchallenged ears is determined.
-
Calculation of Inhibition: The percentage inhibition of ear swelling is calculated by comparing the treated group to the vehicle-treated group.
Signaling Pathway and Mechanism of Action
Glucocorticoids, including Amcinonide and its analogs, exert their anti-inflammatory effects by binding to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel topical corticosteroid typically follows a structured workflow to assess its potency and efficacy.
Caption: Preclinical to clinical workflow.
Conclusion
While this compound itself did not proceed to market, the analysis of its close analog, Amcinonide, in comparison to other established topical corticosteroids like Triamcinolone Acetonide and Fluocinolone Acetonide, provides valuable insights for researchers in the field. The data underscores the importance of the vasoconstrictor assay and various preclinical models in characterizing the potency and anti-inflammatory activity of these compounds. The provided experimental protocols and pathway diagrams serve as a foundational resource for the continued development and evaluation of novel dermatological therapies. The choice of a specific corticosteroid in a clinical setting is ultimately guided by a balance of its potency, the nature and location of the dermatosis, and the potential for local and systemic side effects.
Amcinafal: A Comparative Analysis of Glucocorticoid Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Amcinafal, a synthetic glucocorticoid, in the context of other well-established glucocorticoid receptor agonists. While this compound (also known as triamcinolone pentanonide) was developed, it was never commercially marketed, and as such, extensive public data on its potency and selectivity are scarce. This guide leverages available data on structurally related compounds and general principles of glucocorticoid pharmacology to offer a comprehensive comparison for research and drug development purposes.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding, the receptor translocates to the nucleus, where it modulates the transcription of target genes, leading to a wide range of physiological effects, including anti-inflammatory, immunosuppressive, and metabolic actions.
Caption: Glucocorticoid receptor signaling cascade.
Comparative Potency and Selectivity
The potency of glucocorticoids is typically determined by their binding affinity to the GR. While specific IC50 or Ki values for this compound are not publicly available, we can infer its likely potency based on its structural similarity to triamcinolone acetonide. The 16α, 17α-acetal substitution is a key determinant of receptor binding affinity[1]. This compound, being triamcinolone pentanonide, possesses a larger alkyl group in the acetal structure compared to triamcinolone acetonide. This modification can influence the binding affinity and, consequently, the potency.
The following table summarizes the relative glucocorticoid activity of several corticosteroids, providing a framework for understanding the potential potency of this compound.
| Compound | Relative Glucocorticoid Activity | Relative Mineralocorticoid Activity |
| Cortisol | 1 | 1 |
| Prednisone | 4 | 0.8 |
| Prednisolone | 4 | 0.8 |
| Methylprednisolone | 5 | 0.5 |
| Triamcinolone | 5 | 0 |
| Triamcinolone Acetonide | 30 | 0 |
| Dexamethasone | 25 | 0 |
| Betamethasone | 25-40 | 0 |
| Budesonide | High | Low |
Data compiled from multiple sources.
Selectivity of glucocorticoids is crucial for minimizing off-target effects. A primary concern is the cross-reactivity with other steroid receptors, particularly the progesterone receptor (PR). While specific selectivity data for this compound is unavailable, studies on other glucocorticoids indicate that structural modifications significantly impact selectivity.
Experimental Protocols
The determination of glucocorticoid potency and selectivity relies on robust in vitro assays. A standard method is the competitive radioligand binding assay.
Competitive Radioligand Binding Assay for Glucocorticoid Receptor
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the GR.
Materials:
-
Receptor Source: Cytosol preparation from cells or tissues expressing the human glucocorticoid receptor.
-
Radioligand: [³H]-Dexamethasone or other high-affinity radiolabeled GR agonist.
-
Test Compounds: this compound and a panel of reference glucocorticoids.
-
Assay Buffer: e.g., Tris-HCl buffer with additives to maintain receptor stability.
-
Scintillation Fluid and Counter.
-
Glass fiber filters.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds and reference standards in the assay buffer.
-
Dilute the radioligand to a final concentration at or below its Kd value.
-
Prepare the receptor cytosol and determine the protein concentration.
-
-
Assay Incubation:
-
In microtiter plates, combine the receptor preparation, the radioligand, and varying concentrations of the test compound or reference standard.
-
Include control wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a saturating concentration of a non-labeled glucocorticoid).
-
Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow of a competitive binding assay.
Conclusion
While this compound remains a compound with limited publicly available data, its structural relationship to triamcinolone acetonide suggests it is likely a potent glucocorticoid. The pentanonide substitution at the 16α, 17α position is expected to influence its binding affinity and selectivity profile. For a definitive characterization of this compound's potency and selectivity, in vitro binding assays, as detailed in this guide, would be essential. This comparative guide provides a framework for researchers to position this compound within the broader landscape of glucocorticoid inhibitors and highlights the experimental approaches necessary for its further evaluation.
References
Synergistic Potential of Amcinafal's Analogue, Triamcinolone Acetonide, in Combination Therapies
Disclaimer: Amcinafal, a synthetic glucocorticoid corticosteroid, was never brought to market, resulting in a lack of available data on its synergistic effects with other drugs. This guide, therefore, explores the synergistic potential of its closely related and widely used analogue, Triamcinolone Acetonide. The following data and experimental protocols are based on studies conducted with Triamcinolone Acetonide and are intended to provide a comparative framework for researchers, scientists, and drug development professionals.
This comparison guide delves into the synergistic and additive effects of Triamcinolone Acetonide when combined with other therapeutic agents, providing quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Triamcinolone Acetonide and Pentoxifylline for the Treatment of Keloids
A notable example of a synergistic interaction is the combination of Triamcinolone Acetonide (TAC) with Pentoxifylline (PTX) for the treatment of keloids. Clinical research has demonstrated that this combination yields significantly better therapeutic outcomes and a more favorable side effect profile compared to the monotherapy of either drug.[1][2]
Quantitative Data Summary
The following table summarizes the key findings from a clinical study comparing intralesional injections of TAC, PTX, and their combination in patients with keloids.[2]
| Parameter | TAC Group | PTX Group | Combination (TAC + PTX) Group |
| Improvement in Vancouver Scar Scale (VSS) | Significant | Significant | Significant |
| Improvement in Keloid Height & Pliability | Significantly better than PTX group | - | Significantly better than PTX group |
| Improvement in Pain & Itching | Significantly better than PTX group | - | Significantly better than PTX group |
| Incidence of Side Effects (atrophy, hypopigmentation, telangiectasia) | Significantly higher than combination group | None reported | Significantly lower than TAC group |
| Number of Treatment Sessions Required | - | - | Statistically significant reduction |
Experimental Protocol: Intralesional Injection for Keloid Treatment[2]
-
Study Design: A prospective, randomized, controlled clinical trial.
-
Patient Population: 30 patients with keloid scars were randomly assigned to one of three treatment groups (n=10 per group).
-
Treatment Arms:
-
Group A: Intralesional injection of Triamcinolone Acetonide (TAC).
-
Group B: Intralesional injection of Pentoxifylline (PTX).
-
Group C: Intralesional injection of a 1:1 admixture of TAC and PTX.
-
-
Intervention: Injections were administered every 3 weeks.
-
Treatment Duration: The treatment was continued until the keloid flattened or for a maximum of five sessions.
-
Evaluation Parameters:
-
Primary Outcome: Improvement in the Vancouver Scar Scale (VSS), which assesses vascularity, pigmentation, pliability, and height of the scar.
-
Secondary Outcomes: Verbal Rating Scale (VRS) for pain and itching, and monitoring of adverse effects.
-
Signaling Pathway and Experimental Workflow
The synergistic effect of Triamcinolone Acetonide and Pentoxifylline can be attributed to their complementary mechanisms of action on the inflammatory and fibrotic pathways involved in keloid formation.
Caption: Signaling pathways of Triamcinolone Acetonide and Pentoxifylline.
Caption: Experimental workflow for the keloid treatment study.
Triamcinolone Acetonide and Loratadine for Allergic Rhinitis
In contrast to the synergistic effects observed with Pentoxifylline, the combination of intranasal Triamcinolone Acetonide with the oral antihistamine Loratadine for the treatment of allergic rhinitis did not demonstrate additional therapeutic benefits over Triamcinolone Acetonide monotherapy.
A review of clinical trials concluded that while both Triamcinolone Acetonide and Loratadine are effective in managing symptoms of allergic rhinitis, their combination did not confer any significant advantage over the use of intranasal Triamcinolone Acetonide alone.[3] This suggests an additive rather than a synergistic relationship, where the corticosteroid's potent anti-inflammatory action is the primary driver of efficacy.
Mechanism of Action: Loratadine
Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of peripheral histamine H1 receptors. By blocking these receptors, Loratadine prevents histamine from mediating allergic symptoms such as sneezing, itching, and rhinorrhea. Its limited penetration of the blood-brain barrier results in a non-sedating profile.
Caption: Mechanism of action of Loratadine.
References
Comparative Guide to Topical Anti-Inflammatory Agents for Dermatological Research
To the Research Community: This guide addresses the topic of "Amcinafal," a developmental synthetic glucocorticoid. Initial investigation reveals this compound (developmental code SQ-15102), also known as triamcinolone pentanonide, was never commercially marketed. Consequently, a robust body of published research, including independent validation studies, is unavailable.
Therefore, this guide pivots to a broader, more practical comparison of the therapeutic class to which this compound belongs—topical corticosteroids—against contemporary non-steroidal alternatives. This comparison is grounded in published experimental data to assist researchers, scientists, and drug development professionals in evaluating the landscape of topical anti-inflammatory treatments.
Part 1: Comparison of Therapeutic Classes
The primary treatment for inflammatory dermatoses involves topical agents designed to suppress the local inflammatory response. The two most prominent classes are Topical Corticosteroids (TCS) and non-steroidal agents, including Calcineurin Inhibitors and Phosphodiesterase-4 (PDE4) Inhibitors.
Table 1.1: Mechanism of Action and Clinical Profile
| Feature | Topical Corticosteroids (e.g., Triamcinolone, Clobetasol) | Topical Calcineurin Inhibitors (TCI) (e.g., Tacrolimus, Pimecrolimus) | Topical PDE4 Inhibitors (e.g., Crisaborole) |
| Primary Target | Glucocorticoid Receptor (GR) | Calcineurin | Phosphodiesterase-4 (PDE4) |
| Mechanism | Binds to cytoplasmic GR, translocates to the nucleus, and modulates gene expression. Upregulates anti-inflammatory proteins (e.g., lipocortin) and downregulates pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3] | Inhibits calcineurin, a protein phosphatase, which blocks the activation of T-cells. This prevents the production and release of pro-inflammatory cytokines like Interleukin-2 (IL-2).[4] | Inhibits the PDE4 enzyme in inflammatory cells, leading to increased intracellular levels of cyclic AMP (cAMP). Elevated cAMP is associated with a reduction in the production of pro-inflammatory cytokines. |
| Key Effects | Anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive.[3] | Immunomodulatory, primarily targeting T-cell activation. | Targeted anti-inflammatory action by modulating the cytokine cascade. |
| Common Indications | Atopic dermatitis, psoriasis, eczema, and other steroid-responsive dermatoses. | Mild to severe atopic dermatitis, particularly on sensitive skin areas (face, genitals) where corticosteroid side effects are a concern. | Mild to moderate atopic dermatitis. |
| Common Side Effects | Skin atrophy (thinning), striae, telangiectasia, acne, hypothalamic-pituitary-adrenal (HPA) axis suppression with prolonged use of high-potency agents. | Application site burning or stinging, pruritus. | Application site pain, burning, or stinging. |
Table 1.2: Comparative Efficacy in Atopic Dermatitis (from Clinical Trials)
| Comparison Metric | Topical Corticosteroids (TCS) | Topical Calcineurin Inhibitors (TCI) | Topical PDE4 Inhibitors (Crisaborole 2%) |
| Overall Improvement Rate | ~71% | ~81% | Not directly compared in the same meta-analysis. |
| Treatment Success (IGA Score 0 or 1) | Varies by potency. Moderate-to-potent TCS are highly effective. | Tacrolimus is as effective as moderate-to-potent TCS. Pimecrolimus is less effective than moderate-to-potent TCS. | ~31-33% of patients achieved treatment success (clear or almost clear with ≥2-grade improvement) at day 29. |
| Adverse Events (Application Site) | Low incidence (<1% to 6%). | Higher incidence. Skin burning reported in ~30% and pruritus in ~12% of patients. | Mild-to-moderate incidence. Application site burning/stinging reported in ~4% of patients. |
| Risk of Skin Atrophy | A known risk, especially with long-term use of high-potency formulations. | No significant risk of skin atrophy. | No risk of skin atrophy. |
Part 2: Signaling Pathways and Workflows
Glucocorticoid Receptor Signaling Pathway
The diagram below illustrates the primary mechanism of action for topical corticosteroids. The steroid molecule diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and allows the steroid-GR complex to translocate into the nucleus, where it influences gene transcription.
Workflow for Preclinical Evaluation of Topical Anti-inflammatory Drugs
This diagram outlines a typical workflow for the preclinical assessment of novel topical anti-inflammatory agents, a process that would have been applied to compounds like this compound.
Part 3: Experimental Protocols
The quantitative data presented in this guide are derived from studies employing standardized preclinical and clinical methodologies.
Preclinical Efficacy Models (In Vivo)
A common method to assess the anti-inflammatory activity of a topical agent is the arachidonic acid (AA) or 12-O-tetradecanoylphorbol-13-acetate (TPA) induced mouse ear edema model.
-
Objective: To quantify the ability of a test compound to reduce acute topical inflammation.
-
Methodology:
-
A baseline measurement of the thickness of a mouse's ear is taken.
-
An inflammatory agent (AA or TPA) is applied to the ear to induce edema (swelling).
-
The test compound, formulated in a suitable vehicle, is applied topically to the ear shortly before or after the inflammatory agent. A control group receives the vehicle only.
-
After a specified period (e.g., 4-6 hours), the ear thickness is measured again.
-
The percentage inhibition of edema is calculated by comparing the swelling in the treated group to the control group. Histological analysis may also be performed to assess inflammatory cell infiltration.
-
Clinical Trial Protocols (Human)
The efficacy of topical agents for atopic dermatitis is typically evaluated in randomized, double-blind, vehicle-controlled clinical trials.
-
Objective: To determine the safety and efficacy of a test product compared to a vehicle or an active comparator.
-
Methodology:
-
Patient Population: Subjects are enrolled with a confirmed diagnosis of mild-to-moderate or moderate-to-severe atopic dermatitis, often defined by a minimum body surface area involvement and a baseline severity score.
-
Primary Endpoint: The most common primary endpoint is the proportion of subjects achieving an Investigator's Static Global Assessment (ISGA) score of 0 (clear) or 1 (almost clear) with at least a 2-grade improvement from baseline after a defined treatment period (e.g., 28-42 days).
-
Secondary Endpoints: These often include changes in the Eczema Area and Severity Index (EASI), reduction in pruritus (itch) scores, and the time to improvement.
-
Safety Assessment: Adverse events, particularly application site reactions like burning, stinging, and itching, are systematically recorded throughout the study. Skin atrophy is specifically monitored in trials involving corticosteroids.
-
Data Analysis: Statistical comparisons are made between the active treatment group(s) and the vehicle/control group to determine the significance of the observed effects.
-
References
Unveiling the Awaited Potential: A Comparative Analysis of Amcinafal's Drug Class Against Gold-Standard Atopic Dermatitis Treatments
For Immediate Release
[City, State] – [Date] – While the developmental synthetic glucocorticoid corticosteroid, Amcinafal (SQ-15102), never reached the market, its potential resides within its potent drug class. This guide offers a comparative benchmark of the performance of potent topical corticosteroids against a gold-standard alternative, Topical Calcineurin Inhibitors (TCIs), for the treatment of atopic dermatitis (AD). The following analysis is based on a hypothetical framework derived from extensive clinical data on existing potent topical corticosteroids, providing researchers, scientists, and drug development professionals with a valuable performance analogue.
Performance Snapshot: Potent Topical Corticosteroids vs. Topical Calcineurin Inhibitors
The following tables summarize the quantitative data from various head-to-head clinical trials, offering a clear comparison of efficacy and safety between potent topical corticosteroids and the gold-standard TCI, Tacrolimus.
| Efficacy Outcome | Potent Topical Corticosteroid (Fluticasone Propionate 0.005%) | Topical Calcineurin Inhibitor (Tacrolimus 0.03%) | p-value |
| Mean % Reduction in EASI Score | 85.29% | 95.23% | p=0.003 |
| Patients 'Cleared' of AD | 15.6% | 54.8% | p=0.002 |
| Mean % Improvement from Baseline | 51.97% | 80.03% | p<0.0001 |
| Data from a 4-week comparative study in childhood atopic dermatitis.[1] |
| Efficacy Outcome | Potent Topical Corticosteroid (Fluticasone Propionate) | Topical Calcineurin Inhibitor (Tacrolimus) | p-value |
| Mean % Reduction in SCORAD Score (Acute Phase) | 69.29% | 64.2% | p<0.001 |
| Data from the acute phase (first 4 weeks) of a study in children with atopic dermatitis.[2][3] |
| Safety Outcome | Potent Topical Corticosteroid | Topical Calcineurin Inhibitor | Relative Risk (RR) |
| Application Site Skin Burning | 9% | 30% | 3.27 |
| Pruritus | 8% | 12% | 1.49 |
| Skin Atrophy | Reported (low incidence) | Not reported | - |
| Meta-analysis data comparing various topical corticosteroids and calcineurin inhibitors.[4] |
Delving into the Mechanism: The Glucocorticoid Signaling Pathway
Potent topical corticosteroids, the class to which this compound belongs, exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates gene expression. The diagram below illustrates this key signaling pathway.
References
- 1. countaxservicesltd.com [countaxservicesltd.com]
- 2. dpcj.org [dpcj.org]
- 3. An Open-Label Prospective Study to Compare the Efficacy and Safety of Topical Fluticasone Versus Tacrolimus in the Proactive Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review and meta-analysis of randomized clinical trials (RCTs) comparing topical calcineurin inhibitors with topical corticosteroids for atopic dermatitis: A 15-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Amcinafal
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical compounds like Amcinafal. Adherence to correct disposal protocols is essential not only for regulatory compliance but also for the safety of personnel and the protection of the environment. This compound, a synthetic glucocorticoid corticosteroid, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, underscoring the critical need for its careful disposal.[1]
Core Principle: Treat as Hazardous Chemical Waste
Given its toxicological profile, this compound and any materials contaminated with it must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be discharged down the drain or discarded in regular solid waste.[2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.[1]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). These regulations mandate that hazardous pharmaceutical waste be managed from its point of generation through to its final disposal at a permitted treatment, storage, and disposal facility (TSDF).
Step-by-Step Disposal Protocol for this compound
The following procedures provide a comprehensive guide for the safe and compliant disposal of this compound in various forms within a laboratory setting.
1. Waste Segregation and Collection:
Proper segregation of waste is the foundational step in compliant chemical disposal.
-
Unused Solid (Powder) this compound:
-
Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The label must include the full chemical name ("this compound"), the relevant hazard pictograms (e.g., harmful, environmental hazard), and the date of accumulation.
-
-
This compound Solutions (Aqueous and Solvent-Based):
-
Collect all solutions containing this compound in a designated, sealed, and non-reactive hazardous liquid waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not mix with other incompatible waste streams.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps (Needles, Scalpels): Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Glassware (Pipettes, Vials): Implement a triple-rinse procedure. The first two rinses, using a solvent in which this compound is soluble, should be collected as hazardous liquid waste. After the third rinse, the glassware can typically be managed as non-hazardous laboratory glass, pending institutional policies.
-
Consumables (Gloves, Pipette Tips, Weighing Paper): All consumables that have come into direct contact with this compound should be collected in a designated, sealed bag or container for solid hazardous waste.
-
2. Container Management and Labeling:
Proper containment and labeling are crucial for safety and regulatory compliance.
| Container Type | Labeling Requirements | Storage Guidelines |
| Solid Waste Container | "Hazardous Waste", "this compound", Hazard Pictograms, Accumulation Start Date | Keep sealed when not in use. Store in a designated satellite accumulation area. |
| Liquid Waste Container | "Hazardous Waste", "this compound", Solvent Name(s) and Percentages, Hazard Pictograms, Accumulation Start Date | Keep sealed when not in use. Store in secondary containment. Store in a designated satellite accumulation area. |
| Sharps Container | "Hazardous Waste", "Chemically Contaminated Sharps", Biohazard Symbol (if applicable) | Do not overfill. Seal when 3/4 full. |
3. Storage of Hazardous Waste:
Store all hazardous waste containers in a designated and properly ventilated satellite accumulation area that is secure and clearly marked. Storage conditions should be cool and dry, away from direct sunlight and incompatible materials.
4. Final Disposal:
The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste management company. This ensures that the waste is transported to a permitted TSDF for appropriate treatment, typically incineration for pharmaceutical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste. They will have established procedures and approved vendors for this purpose.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Signaling Pathway for Regulatory Compliant Disposal
This diagram outlines the logical flow of responsibilities and actions required to ensure that the disposal of this compound adheres to regulatory standards.
Caption: Logical flow of responsibilities for compliant this compound disposal.
References
Essential Safety and Logistical Information for Handling Amcinafal
For researchers, scientists, and drug development professionals, the safe and compliant handling of active pharmaceutical ingredients (APIs) like Amcinafal is paramount. This document provides a comprehensive operational and disposal plan, emphasizing personal protective equipment (PPE) and engineering controls to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent exposure to this compound powder and solutions. The following table summarizes the recommended PPE for handling this potent compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance.[4] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required. For extensive handling or in case of a spill, a "bunny suit" or coverall provides enhanced protection. | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield should be worn at all times when handling this compound powder or solutions. | Protects the eyes from dust particles and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling this compound powder outside of a primary engineering control. The type of respirator should be selected based on a risk assessment. In the absence of a specific Occupational Exposure Limit (OEL), a conservative approach using a respirator with a P100 filter is recommended. | Minimizes the risk of inhaling fine particles of the potent compound. |
Quantitative Toxicity Data
While specific toxicity data for this compound is limited, data for the closely related corticosteroid, Triamcinolone Acetonide, provides a basis for risk assessment.
| Compound | Test | Species | Value |
| Triamcinolone Acetonide | Oral LD50 | Rat | 1230 - 1660 mg/kg |
| Triamcinolone Acetonide | Oral LD50 | Mouse | 2168 - 5000 mg/kg |
| Triamcinolone Acetonide | Dermal LD50 | Rabbit | >2000 mg/kg |
| Triamcinolone Acetonide | Inhalation LC50 | Rat | >500 mg/m³ |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals in a given time.
Operational Plan: Step-by-Step Handling Protocol
The following workflow outlines the key steps for safely handling this compound powder in a laboratory setting.
Experimental Protocol: Weighing and Solution Preparation of this compound Powder
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box.
-
Ensure all necessary PPE is available and has been inspected for integrity.
-
Review the available Safety Data Sheet (SDS) for this compound or a similar potent corticosteroid.
-
Have a spill kit readily accessible.
-
-
Handling (within an engineering control):
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the desired amount of this compound powder on a tared weigh boat. Use anti-static equipment if available to minimize powder dispersal.
-
To prepare a solution, slowly add the solvent to the powder to avoid generating dust.
-
Ensure the container is securely capped before removing it from the engineering control.
-
-
Post-Handling and Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol).
-
Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Used PPE (gloves, gowns, etc.)
-
Weigh boats, pipette tips, and other disposable labware
-
Spill cleanup materials
-
Empty or expired this compound containers
Disposal Procedure:
-
Segregate: Do not mix hazardous pharmaceutical waste with other waste streams.
-
Contain: Place all contaminated items in a clearly labeled, leak-proof, and sealable container designated for "Hazardous Pharmaceutical Waste".
-
Store: Store the waste container in a secure, designated area away from general laboratory traffic.
-
Dispose: Arrange for the disposal of the hazardous waste through an approved and licensed waste management vendor. Do not dispose of this compound or contaminated materials in the general trash or down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
